Ido1-IN-22
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12BrFN6O3 |
|---|---|
Molecular Weight |
387.16 g/mol |
IUPAC Name |
1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-ethylurea |
InChI |
InChI=1S/C12H12BrFN6O3/c1-2-15-12(21)17-11-9(19-23-20-11)10(18-22)16-6-3-4-8(14)7(13)5-6/h3-5,22H,2H2,1H3,(H,16,18)(H2,15,17,20,21) |
InChI Key |
XSNUQYQJULXZFX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |
Origin of Product |
United States |
Foundational & Exploratory
The Role of IDO1 Inhibition in Tryptophan Metabolism: A Technical Guide to Epacadostat (INCB024360)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Ido1-IN-22" did not yield any publicly available information, suggesting it may be an internal designation or a novel compound not yet described in scientific literature. This guide will therefore focus on a well-characterized and clinically evaluated selective IDO1 inhibitor, Epacadostat (INCB024360) , to provide a comprehensive technical overview of the role of IDO1 inhibition in tryptophan metabolism.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1][2] Upregulated in many pathological conditions, including cancer, IDO1 activity leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4] This creates a tolerogenic microenvironment that allows tumors to evade immune surveillance. Epacadostat (INCB024360) is a potent and selective, orally bioavailable inhibitor of the IDO1 enzyme.[4][5] By competitively blocking the catalytic activity of IDO1, epacadostat restores local tryptophan levels and reduces kynurenine production, thereby reversing IDO1-mediated immunosuppression and enhancing anti-tumor immune responses.[4][6] This document provides a detailed technical overview of the mechanism of action of epacadostat, its quantitative pharmacological properties, and the experimental protocols used for its characterization.
The Tryptophan Catabolic Pathway and the Role of IDO1
The catabolism of tryptophan via the kynurenine pathway is a central metabolic route with significant implications for immune regulation.[2] IDO1, along with the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO), initiates this pathway by converting L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[1]
The immunosuppressive effects of IDO1 activation are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan triggers a stress response in effector T cells, leading to cell cycle arrest and anergy.[3]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs) and induces apoptosis in effector T cells.[1][4]
Mechanism of Action of Epacadostat
Epacadostat is a hydroxyamidine-containing small molecule that acts as a potent and selective inhibitor of the IDO1 enzyme.[4] It functions as a reversible, competitive inhibitor with respect to the substrate tryptophan.[7][8] By binding to the heme cofactor within the active site of IDO1, epacadostat prevents the binding of tryptophan and its subsequent degradation to N-formylkynurenine.[4] This leads to a restoration of local tryptophan concentrations and a reduction in the production of immunosuppressive kynurenine.[6]
Quantitative Data for Epacadostat
The pharmacological properties of epacadostat have been extensively characterized through in vitro and in vivo studies.
Table 1: In Vitro Potency of Epacadostat
| Assay Type | System | Species | IC50 | Reference(s) |
| Enzymatic Assay | Recombinant IDO1 | Human | 71.8 nM | [8] |
| Cell-based Assay | HeLa cells | Human | ~10 nM | [5][8] |
| Cell-based Assay | HEK293/MSR cells | Mouse | 52.4 nM | [9] |
| Cell-based Assay | SKOV-3 cells | Human | 17.63 nM | [10] |
Selectivity: Epacadostat exhibits high selectivity for IDO1, with over 1,000-fold greater potency against IDO1 compared to IDO2 and TDO.[8][11]
Table 2: Pharmacokinetic Parameters of Epacadostat in Humans (Phase I Study)
| Parameter | Value | Reference(s) |
| Time to Maximum Concentration (Tmax) | ~2 hours | [12] |
| Dose Proportionality | Approximately dose-proportional plasma exposure | [12] |
| In vivo IC50 (estimated) | ~70 nM | [13] |
Experimental Protocols
IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant IDO1.
Principle: Recombinant human IDO1 is incubated with the substrate L-tryptophan in the presence of co-factors. The production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, is monitored by measuring the increase in absorbance at 321 nm.
Detailed Methodology:
-
Reagents: Recombinant human IDO1, L-tryptophan, potassium phosphate buffer (pH 6.5), ascorbate, methylene blue, catalase.[14]
-
Procedure: a. Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.[14] b. Add recombinant IDO1 to the reaction mixture.[14] c. Add varying concentrations of epacadostat or vehicle control. d. Initiate the reaction by adding L-tryptophan.[14] e. Continuously monitor the absorbance at 321 nm at room temperature to determine the initial reaction rate.[14]
-
Data Analysis: Calculate the percent inhibition for each concentration of epacadostat and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kynurenine Production Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Principle: Human cancer cell lines that express IDO1 (e.g., HeLa, SKOV-3) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is quantified.
Detailed Methodology:
-
Cell Culture: Plate HeLa or SKOV-3 cells in 96-well plates and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ to induce IDO1 expression.[15]
-
Compound Treatment: Add serial dilutions of epacadostat or vehicle control to the cells and incubate for 48-72 hours.[15]
-
Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add trichloroacetic acid to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine. c. After incubation and centrifugation, mix the supernatant with Ehrlich's reagent. d. Measure the absorbance at 480 nm.
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the cell culture supernatants and determine the IC50 value of epacadostat.
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of the compound in animal models.
Principle: Immunocompetent mice are implanted with syngeneic tumor cells that express IDO1. The mice are then treated with the test compound, and tumor growth is monitored over time.
Detailed Methodology:
-
Animal Model: Use immunocompetent mice (e.g., Balb/c or C57BL/6) and syngeneic tumor cell lines (e.g., CT26 colon carcinoma).[9]
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Treatment: Once tumors are established, administer epacadostat orally at various doses and schedules (e.g., twice daily).[9]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Pharmacodynamic Analysis: Collect plasma and tumor tissue to measure tryptophan and kynurenine levels by LC-MS/MS to confirm target engagement.[16]
-
Data Analysis: Compare tumor growth in the treated groups to the vehicle control group to determine the extent of tumor growth inhibition.
Conclusion
Epacadostat is a potent and selective inhibitor of IDO1 that has demonstrated significant preclinical and early clinical activity in reversing IDO1-mediated immunosuppression. The data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on the inhibition of tryptophan metabolism as a therapeutic strategy. While the clinical development of epacadostat has faced challenges, the understanding of its mechanism of action and the methodologies for its characterization remain highly relevant for the continued exploration of IDO1 and the broader kynurenine pathway as therapeutic targets.
References
- 1. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Catabolism and Cancer Immunotherapy Targeting IDO Mediated Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. What is Epacadostat used for? [synapse.patsnap.com]
- 7. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 8. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of epacadostat, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Biological Function of Ido1-IN-22
Notice: Information regarding a specific molecule designated "Ido1-IN-22" is not available in the public domain based on a comprehensive search of scientific literature. The following guide provides a detailed overview of the biological function of Indoleamine 2,3-dioxygenase 1 (IDO1), the target of IDO1 inhibitors, which is likely the intended subject of interest. This document is structured to serve as a technical resource for researchers, scientists, and drug development professionals.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3][4][5][6][7] This enzymatic activity has profound consequences for the immune system, particularly in the context of cancer and autoimmune diseases.[4][6][8] Overexpression of IDO1 in the tumor microenvironment is a key mechanism of immune escape, allowing malignant cells to evade eradication by the immune system.[2][4][9] Consequently, the development of small molecule inhibitors targeting IDO1 has become a promising therapeutic strategy in oncology.[2][9] This guide will delve into the core biological functions of IDO1, the mechanism of its enzymatic action, its role in pathology, and the experimental protocols used to assess its activity.
Core Biological Function of IDO1
IDO1 is an immunomodulatory enzyme that suppresses T-cell and NK-cell function, promotes the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and supports angiogenesis.[4] The immunosuppressive effects of IDO1 are mediated through two primary mechanisms:
-
Tryptophan Depletion: The depletion of L-tryptophan in the local microenvironment triggers a stress response in T cells via the activation of the general control nonderepressible 2 (GCN2) kinase.[2][8] This leads to an accumulation of uncharged tRNA, which impairs T-cell activation and proliferation.[2]
-
Accumulation of Kynurenine and its Metabolites: The enzymatic conversion of tryptophan by IDO1 produces L-kynurenine (Kyn) and other downstream metabolites.[1][2][3][5] These metabolites, particularly kynurenine, act as signaling molecules that can induce the apoptosis of effector T cells and promote the differentiation of naïve T cells into immunosuppressive Tregs.[2][8] Kynurenine is a ligand for the aryl hydrocarbon receptor (AHR), and its activation contributes to the immunosuppressive phenotype.[8][10]
IDO1 is not typically expressed in most tissues under normal physiological conditions but can be induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[6][8] Its expression is observed in various cell types, including dendritic cells, macrophages, and endothelial cells.[8] In the context of cancer, many tumor cells constitutively express IDO1, which correlates with a poor prognosis and resistance to therapy.[1][2][8]
Signaling Pathways and Regulatory Mechanisms
The expression and activity of IDO1 are tightly regulated by a complex network of signaling pathways.
Quantitative Data on IDO1 Activity
Due to the absence of data for a specific "this compound" molecule, this section provides a template for how such data would be presented. For a given IDO1 inhibitor, the following quantitative metrics are typically reported:
| Parameter | Description | Typical Value Range |
| IC50 (Enzymatic) | The concentration of an inhibitor required to reduce the enzymatic activity of purified IDO1 by 50%. | nM to µM |
| IC50 (Cellular) | The concentration of an inhibitor required to reduce IDO1 activity by 50% in a cellular context. | nM to µM |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | nM to µM |
| Kyn/Trp Ratio | A biomarker of IDO1 activity in vivo, representing the ratio of kynurenine to tryptophan concentrations in plasma or tissue. | Varies by species and disease state |
Experimental Protocols
The characterization of IDO1 activity and the evaluation of its inhibitors involve a variety of in vitro and in vivo assays.
IDO1 Enzyme Activity Assay
This assay directly measures the catalytic activity of purified recombinant IDO1 or IDO1 in cell lysates.
-
Principle: The assay quantifies the production of N-formylkynurenine or its hydrolyzed product, kynurenine, from the substrate L-tryptophan.
-
Reagents:
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
L-tryptophan (substrate, e.g., 400 µM)
-
Ascorbic acid (reducing agent, e.g., 20 mM)
-
Methylene blue (electron carrier, e.g., 10 µM)
-
Catalase (to remove H2O2, e.g., 100 µg/mL)
-
Purified recombinant IDO1 or cell lysate
-
Trichloroacetic acid (TCA) (to stop the reaction)
-
-
Procedure:
-
Prepare the reaction mixture containing buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add the IDO1 enzyme source to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for kynurenine concentration using high-performance liquid chromatography (HPLC).[7]
-
-
Data Analysis: Kynurenine production is quantified by comparing the peak area to a standard curve. Enzyme activity is typically expressed as the amount of kynurenine produced per unit time per amount of protein.
Cellular IDO1 Activity Assay
This assay measures IDO1 activity in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
-
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or HEK293 cells expressing IDO1, or IFN-γ-stimulated cancer cell lines like MCF-7) and the conversion of tryptophan to kynurenine in the cell culture supernatant is measured.
-
Procedure:
-
Plate cells and allow them to adhere.
-
Induce IDO1 expression (e.g., with IFN-γ) if necessary.
-
Treat cells with varying concentrations of the IDO1 inhibitor.
-
Add L-tryptophan to the culture medium.
-
Incubate for a specified time (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Analyze the supernatant for kynurenine concentration by HPLC or other methods.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.
Conclusion
IDO1 is a pivotal enzyme in the regulation of immune responses, and its dysregulation is a hallmark of several pathologies, most notably cancer. The biological functions of IDO1, centered on the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites, make it an attractive target for therapeutic intervention. While specific data on "this compound" is unavailable, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding and evaluating the biological function of any IDO1 inhibitor. Further research into novel and potent IDO1 inhibitors holds the promise of new therapeutic avenues for a range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fortislife.com [fortislife.com]
- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 9. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 10. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of IDO1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunomodulatory enzyme and a key target in cancer immunotherapy. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 orchestrates an immunosuppressive microenvironment that facilitates tumor immune evasion. This technical guide provides an in-depth overview of the core principles of IDO1-mediated immune suppression, the therapeutic rationale for its inhibition, and detailed methodologies for the evaluation of IDO1 inhibitors. While this guide focuses on the broader class of IDO1 inhibitors, it is important to note that a specific compound designated "Ido1-IN-22" was not identifiable in the public scientific literature at the time of writing. The principles, pathways, and protocols detailed herein are, however, directly applicable to the preclinical and clinical assessment of any novel IDO1-targeting agent.
The Core Mechanism: IDO1-Mediated Immune Suppression
IDO1 is a heme-containing enzyme that initiates the degradation of the essential amino acid L-tryptophan (L-Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[1][2][3] This enzymatic activity has profound consequences for the immune system, primarily through two interconnected mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment (TME) induces a state of amino acid starvation for immune cells, particularly T lymphocytes.[3][4] This triggers a stress-response pathway mediated by the General Control Nonderepressible 2 (GCN2) kinase, leading to T-cell anergy, cell cycle arrest, and apoptosis.[1][5]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites acts as a signaling molecule, actively promoting an immunosuppressive milieu. Kynurenine serves as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, drives the differentiation of naïve T cells into regulatory T cells (Tregs) and promotes the production of anti-inflammatory cytokines.[5][6]
The net effect of IDO1 activity is a multifaceted suppression of anti-tumor immunity, characterized by:
-
Inhibition of effector T cell and Natural Killer (NK) cell proliferation and function.[5][7]
-
Promotion of the generation and activity of immunosuppressive Tregs and Myeloid-Derived Suppressor Cells (MDSCs).[3][5]
-
Induction of a tolerogenic phenotype in dendritic cells (DCs), impairing their ability to present tumor antigens and activate effector T cells.[8][9]
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream immunomodulatory effects.
Quantitative Data on IDO1 Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes publicly available quantitative data for other well-characterized IDO1 inhibitors to provide a comparative framework.
| Compound | Target(s) | In Vitro IC50 (IDO1) | Cellular EC50 (IDO1) | Notes | Reference(s) |
| Epacadostat (INCB024360) | IDO1 | ~10-70 nM | ~12-19 nM | Potent and selective IDO1 inhibitor. Has undergone extensive clinical investigation. | [7][10] |
| Linrodostat (BMS-986205) | IDO1 | ~1.7 nM | ~1.1-1.7 nM | An irreversible inhibitor of IDO1. | [11] |
| Navoximod (GDC-0919) | IDO1/TDO | IDO1: ~7 nM (Ki) | ~75 nM | Dual inhibitor of IDO1 and Tryptophan 2,3-dioxygenase (TDO). | [7] |
| Indoximod (1-Methyl-D-tryptophan) | IDO Pathway | Weak inhibitor | ~70 nM (mTORC1 rescue) | Tryptophan mimetic that can reverse mTORC1 inhibition caused by tryptophan depletion. | [7] |
| PF-06840003 | IDO1 | - | - | A selective, orally bioavailable IDO1 inhibitor. | [11] |
| IDO2-IN-1 | IDO2 > IDO1 | IDO1: 411 nM | IDO1: 633 nM | More potent inhibitor of IDO2 than IDO1. | [4] |
Experimental Protocols
The evaluation of IDO1 inhibitors requires a multi-tiered approach, encompassing biochemical assays, cell-based functional assays, and in vivo models.
In Vitro Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on purified recombinant IDO1 enzyme.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human IDO1 protein
-
L-tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase (to remove H₂O₂)
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
96-well microplates
-
Spectrophotometer or HPLC system
-
-
Procedure: a. Prepare an assay mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase. b. Add the purified IDO1 enzyme to the mixture. c. Add serial dilutions of the test compound to the wells of a 96-well plate. d. Initiate the enzymatic reaction by adding L-tryptophan. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). f. Terminate the reaction by adding TCA. This also serves to hydrolyze the initial product, N-formylkynurenine, to kynurenine. g. Centrifuge the plate to pellet precipitated proteins. h. Measure the kynurenine concentration in the supernatant. This can be done colorimetrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measuring absorbance at 480 nm, or more accurately by HPLC with UV detection.[12][13]
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
The following diagram outlines the workflow for the in vitro enzyme inhibition assay.
Cell-Based IDO1 Functional Assay
Objective: To assess the ability of a compound to inhibit IDO1 activity in a cellular context.
Methodology:
-
Cell Line: A human cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, is commonly used.[12][15]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours. c. Add serial dilutions of the test compound to the cells. d. Incubate for a further 24 hours. e. Collect the cell culture supernatant. f. Measure the kynurenine concentration in the supernatant using the same methods described for the in vitro enzyme assay.[15][16]
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production at each compound concentration.
-
Determine the EC50 value by fitting the dose-response curve.
-
T-Cell Co-culture Assay
Objective: To evaluate the ability of an IDO1 inhibitor to rescue T-cell proliferation and function from IDO1-mediated suppression.
Methodology:
-
Cell Types:
-
IDO1-expressing cells (e.g., IFN-γ-stimulated SKOV-3 cells or monocyte-derived dendritic cells).
-
Human T cells (e.g., purified from peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat).
-
-
Procedure: a. Co-culture the IDO1-expressing cells with T cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a mitogen). b. Add serial dilutions of the test compound to the co-culture. c. Incubate for 48-72 hours. d. Assess T-cell proliferation using methods such as:
- [³H]-thymidine incorporation: Measures DNA synthesis.
- CFSE or CellTrace Violet dilution: Measures cell division by flow cytometry. e. Measure cytokine production (e.g., IL-2, IFN-γ) in the supernatant by ELISA or multiplex bead array to assess T-cell effector function.[17]
-
Data Analysis:
-
Quantify the rescue of T-cell proliferation and cytokine production at each compound concentration.
-
Determine the EC50 for the rescue of T-cell function.
-
The following diagram illustrates the interplay of cells and the effect of an IDO1 inhibitor in a T-cell co-culture assay.
Signaling Pathways Targeted by IDO1 Modulation
The immunomodulatory effects of IDO1 are mediated through several key signaling pathways in immune cells. Understanding these pathways is crucial for elucidating the mechanism of action of IDO1 inhibitors.
-
GCN2 Pathway: In response to tryptophan depletion, uncharged tRNA accumulates, leading to the activation of the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which globally inhibits protein synthesis and induces a program of integrated stress response, resulting in T-cell anergy and apoptosis.[1][5]
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, and its activity is dependent on amino acid availability. Tryptophan depletion caused by IDO1 activity leads to the inhibition of mTORC1 signaling, further contributing to the suppression of T-cell proliferation.[6]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Kynurenine, the product of IDO1-mediated tryptophan catabolism, is a potent endogenous ligand for the AhR. Activation of AhR in T cells and dendritic cells promotes the differentiation of Tregs and induces a tolerogenic phenotype, respectively.[5][6]
-
Non-canonical NF-κB and PI3K/Akt Signaling: Beyond its enzymatic function, IDO1 can also act as a signaling molecule, particularly in dendritic cells. This involves the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the IDO1 protein, leading to the activation of downstream signaling cascades, including the non-canonical NF-κB and PI3K/Akt pathways, which contribute to the maintenance of a tolerogenic state.[2][4][18]
The following diagram provides a simplified overview of the major signaling pathways affected by IDO1 activity.
Conclusion
The inhibition of IDO1 represents a promising strategy to overcome tumor-induced immunosuppression and enhance the efficacy of cancer immunotherapies. A thorough understanding of the underlying biology of the IDO1 pathway and the application of robust and reproducible experimental protocols are paramount for the successful development of novel IDO1 inhibitors. This guide provides a foundational framework for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this important class of immunomodulatory agents. While the specific compound "this compound" remains to be characterized in the public domain, the methodologies and principles outlined herein will be instrumental in assessing its potential as a therapeutic agent.
References
- 1. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Indoleamine 2,3 Dioxygenase-1 by Immunostimulatory-DNA Limits Severity of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dendritic cells, indoleamine 2,3 dioxygenase and acquired immune privilege - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDO1 indoleamine 2,3-dioxygenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. oncotarget.com [oncotarget.com]
- 16. In Vitro Cytokine Licensing Induces Persistent Permissive Chromatin at the IDO1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural and Functional Features of the IDO1 Inhibitor Epacadostat
Disclaimer: The initially requested topic, "Ido1-IN-22," did not yield specific information in available databases. Therefore, this guide focuses on a well-characterized, potent, and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat (INCB024360) , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator.[2][3] Its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines.[2][4] This metabolic reprogramming suppresses the proliferation and effector function of immune cells, particularly T-lymphocytes and Natural Killer (NK) cells, thereby enabling tumors to evade immune surveillance.[3][5]
Epacadostat (formerly INCB024360) is an investigational, orally bioavailable, small-molecule inhibitor designed to selectively target IDO1.[2][6] By blocking the enzymatic activity of IDO1, Epacadostat aims to restore local tryptophan levels, reverse the immunosuppressive effects of kynurenine, and reactivate anti-tumor immune responses.[2][5] This document provides a detailed examination of the structural features, mechanism of action, and pharmacological data of Epacadostat.
Structural Features of Epacadostat
Epacadostat is a novel chemical entity that incorporates several underutilized functional groups in its molecular structure, including a hydroxyamidine, a furazan, a bromide, and a sulfamide.[7][8] These components collectively contribute to its high potency, selectivity, and pharmacokinetic properties.[8]
Physicochemical Properties
The core structural and identifying information for Epacadostat is summarized in the table below.
| Property | Value |
| IUPAC Name | (Z)-N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide[6] |
| Molecular Formula | C₁₁H₁₃BrFN₇O₄S[6] |
| Molecular Weight | 438.23 g/mol [6] |
| CAS Number | 1204669-58-8[6] |
| Chemical Class | Hydroxyamidine[5] |
Key Structural Motifs and Binding Model
The unique combination of functional groups in Epacadostat is critical for its interaction with the IDO1 active site. A proposed binding model suggests the following key interactions:
-
Hydroxyamidine Group: This is the crucial functional group responsible for the inhibitory activity. The hydroxyl moiety forms a coordinate covalent bond with the ferrous iron of the heme group within the IDO1 active site.[7]
-
m-Bromophenyl Group: This lipophilic group binds deep within a region of the active site known as pocket A.[7]
-
Furazan Ring: This electron-deficient heterocycle serves as a central scaffold.[9][10]
-
Aminoethyl-sulfamide Substituent: This polar side-chain projects out of the active site towards the solvent-exposed region (pocket B), contributing to the compound's pharmacokinetic profile by reducing the rate of glucuronidation.[7][8]
Extensive intramolecular hydrogen bonding contributes to a stabilized cis-conformation, which is believed to enhance the compound's cell permeability and oral bioavailability despite its high polar surface area.[7][8]
Mechanism of Action
Epacadostat is a potent and selective, competitive, and reversible inhibitor of the IDO1 enzyme.[1][6] Its mechanism of action is centered on preventing the metabolic degradation of tryptophan, thereby restoring immune cell function within the tumor microenvironment.
Enzymatic Inhibition
Epacadostat competitively blocks the binding of the substrate, L-tryptophan, to the IDO1 active site.[4] This inhibition prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[11] The result is a decrease in the concentration of immunosuppressive kynurenine and a restoration of local tryptophan levels.[5]
Immunomodulatory Effects
By inhibiting IDO1, Epacadostat reverses the enzyme's immunosuppressive effects, leading to:
-
Enhanced T-Cell and NK-Cell Proliferation: Restored tryptophan levels alleviate the amino acid starvation-induced block on T-cell and NK-cell growth.[4][5]
-
Increased Pro-inflammatory Cytokine Production: The compound promotes the production of IFN-γ, a key cytokine in anti-tumor immunity.[5][11]
-
Reduced Regulatory T-Cell (Treg) Conversion: The decrease in kynurenine levels reduces the differentiation of naïve CD4+ T-cells into immunosuppressive Tregs.[4][5]
-
Activation of Dendritic Cells (DCs): Epacadostat treatment has been shown to increase the number of mature, CD86-high DCs, which are critical for initiating adaptive immune responses.[1][5]
The overall effect is a shift from an immunosuppressive to an immunostimulatory tumor microenvironment, rendering tumor cells more susceptible to immune-mediated destruction.
Caption: IDO1 pathway and inhibition by Epacadostat.
Quantitative Pharmacological Data
The following tables summarize key in vitro, in vivo, and clinical data for Epacadostat.
In Vitro Activity and Selectivity
| Assay | Species | IC₅₀ Value | Reference |
| IDO1 Enzymatic Assay | Human | 71.8 nM | [1][12] |
| IDO1 Cell-Based Assay (Kynurenine Production) | Human | ~10 nM | [5][11] |
| IDO1 Cell-Based Assay | Mouse | 52.4 nM | [5] |
| IDO1 Whole Blood Assay | Human | 125 nM | [8] |
| Selectivity vs. IDO2 | Human | >1000-fold | [1] |
| Selectivity vs. TDO | Human | >1000-fold | [1] |
Preclinical Pharmacokinetics (Oral Dosing)
| Species | Oral Bioavailability (F%) | Reference |
| Rat | 11% | [8] |
| Dog | 59% | [8] |
| Cynomolgus Monkey | 33% | [8] |
Clinical Efficacy (Combination with Pembrolizumab - ECHO-202/KEYNOTE-037 Trial)
| Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| All Patients | 53% | 74% | [13] |
| Melanoma Cohort | 58% | - | [1] |
Note: Despite promising early-phase results, the Phase III ECHO-301/KEYNOTE-252 trial of Epacadostat with pembrolizumab in melanoma did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key assays used to characterize Epacadostat.
IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.
-
Enzyme Source: Recombinant human IDO1 with an N-terminal His tag is expressed in E. coli and purified.[11]
-
Reaction Components: The assay is typically performed at room temperature in a potassium phosphate buffer (pH 6.5). The reaction mixture contains:
-
Detection: The enzyme catalyzes the conversion of tryptophan to N'-formylkynurenine. The formation of this product is monitored continuously by measuring the increase in absorbance at 321 nm.[11]
-
Data Analysis: Initial reaction rates are calculated. The concentration of the inhibitor that causes 50% inhibition (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an IDO1 enzymatic inhibition assay.
Cell-Based Kynurenine Production Assay
This assay measures the inhibitory activity of a compound in a more physiologically relevant cellular context.
-
Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or SKOV-3 ovarian cancer cells, is used.[11][14]
-
IDO1 Induction: Cells are typically treated with an inducing agent, most commonly Interferon-gamma (IFN-γ), to upregulate the expression of the IDO1 enzyme.[11]
-
Treatment: The IFN-γ-stimulated cells are then incubated with the test compound (Epacadostat) at various concentrations for a defined period (e.g., 24-72 hours).[11][14]
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Kynurenine Quantification: The concentration of kynurenine in the supernatant is measured, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: The reduction in kynurenine production relative to vehicle-treated control cells is calculated to determine the IC₅₀ value.
Conclusion
Epacadostat is a potent and highly selective inhibitor of IDO1, characterized by a unique chemical structure that confers desirable pharmacological properties. By competitively blocking the degradation of tryptophan, it effectively reverses a key mechanism of tumor-induced immune suppression. Preclinical and early-phase clinical studies demonstrated its ability to modulate the tumor microenvironment and enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors. While later-stage clinical trials did not meet their primary endpoints, the study of Epacadostat has provided invaluable insights into the complexities of targeting the IDO1 pathway and continues to inform the development of next-generation immunomodulatory agents.
References
- 1. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 2. What is Epacadostat used for? [synapse.patsnap.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. Epacadostat - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Preliminary Results from Phase I/II Study of Epacadostat in Combination with Pembrolizumab Demonstrates 53% Overall Response Rate across a Number of Cancer Types | Society for Immunotherapy of Cancer (SITC) [sitc.sitcancer.org]
- 14. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
In-Depth Technical Guide: Ido1-IN-22 Binding Affinity to IDO1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Ido1-IN-22 to its target, Indoleamine 2,3-dioxygenase 1 (IDO1). This document includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant biological pathways and experimental workflows.
Core Data Presentation: this compound Binding Affinity
The binding affinity of this compound (also referred to as Compound 3) for IDO1 has been determined through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Target | IC50 Value |
| Biochemical Assay | Human IDO1 (hIDO1) | 67.4 nM[1][2][3] |
| Cellular Assay | Human IDO1 (hIDO1) in HeLa Cells | 17.6 nM[1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to determine the binding affinity of inhibitors to IDO1. These protocols are based on established methods in the field.
Recombinant Human IDO1 (hIDO1) Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified hIDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
Test compound (this compound)
-
96-well microplate
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer (50 mM, pH 6.5), L-Tryptophan (400 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 µg/mL).
-
The test compound, this compound, is serially diluted and added to the wells of the 96-well plate.
-
The enzymatic reaction is initiated by the addition of recombinant hIDO1 to the reaction mixture.
-
The plate is incubated at 37°C for a defined period, typically 30-60 minutes.
-
The reaction is terminated by the addition of 30% (w/v) trichloroacetic acid.
-
To hydrolyze the N-formylkynurenine product to kynurenine, the plate is incubated at 50°C for 30 minutes.
-
After centrifugation to remove precipitated protein, the supernatant is transferred to a new plate.
-
The amount of kynurenine produced is quantified by adding a solution of 2% (w/v) p-DMAB in acetic acid, which forms a colored product.
-
The absorbance is measured at 480 nm using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
HeLa cells
-
Human interferon-gamma (IFN-γ)
-
Cell culture medium
-
L-Tryptophan
-
Test compound (this compound)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well cell culture plate
Procedure:
-
HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.
-
To induce the expression of IDO1, the cells are treated with human IFN-γ (e.g., 10 ng/mL) for 24 hours.
-
The culture medium is then replaced with fresh medium containing a fixed concentration of L-Tryptophan and serial dilutions of this compound.
-
The cells are incubated for an additional 24-48 hours.
-
Aliquots of the cell culture supernatant are collected.
-
The enzymatic reaction in the supernatant is stopped, and the N-formylkynurenine is hydrolyzed to kynurenine by adding 6.1 N TCA and incubating at 50°C for 30 minutes.
-
The samples are centrifuged to remove any precipitate.
-
The kynurenine in the supernatant is quantified by adding 2% (w/v) p-DMAB in acetic acid and measuring the absorbance at 480 nm.
-
IC50 values are determined by analyzing the dose-response curve of the inhibitor.
Mandatory Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its impact on the tumor microenvironment.
Caption: A diagram of the IDO1 signaling pathway.
Experimental Workflow for IDO1 Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory activity of a compound against IDO1.
Caption: Workflow for IDO1 inhibition determination.
References
Navigating the Kynurenine Pathway: A Technical Guide to the Selectivity of IDO1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in cancer immunology. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 orchestrates an immunosuppressive tumor microenvironment. The development of selective IDO1 inhibitors is a key strategy in immuno-oncology, aiming to restore anti-tumor immunity. This technical guide provides an in-depth analysis of the selectivity of a representative potent IDO1 inhibitor, using publicly available data on well-characterized compounds as a proxy for a specific, yet unidentified, molecule designated "Ido1-IN-22". The principles and methodologies outlined herein are broadly applicable to the evaluation of novel IDO1 inhibitors.
Core Concept: The Importance of Selectivity
The therapeutic rationale for targeting IDO1 lies in its role in converting tryptophan to kynurenine, which leads to T-cell starvation and the generation of immunosuppressive metabolites. However, two other enzymes, Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), also catalyze this same reaction. While IDO1 is the primary isoform implicated in tumor immune evasion, the roles of IDO2 and TDO are less defined and may vary across different physiological and pathological contexts. Therefore, the selectivity of an inhibitor for IDO1 over IDO2 and TDO is a crucial parameter in its preclinical characterization, ensuring targeted engagement and minimizing potential off-target effects.
Quantitative Analysis of Inhibitor Selectivity
To illustrate the concept of selectivity, this guide presents data for well-documented IDO1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor. Selectivity is determined by comparing the IC50 values of an inhibitor against its primary target (IDO1) versus other related enzymes (IDO2 and TDO).
| Compound | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO IC50 (nM) | Selectivity (IDO1 vs. IDO2) | Selectivity (IDO1 vs. TDO) |
| Epacadostat | 7.4 - 73 | >10,000 | >10,000 | >1000-fold | >1000-fold |
| BMS-986205 | ~9.5 | >10,000 | >50,000 | >1000-fold | >5000-fold |
| Roxy-WL | 1 | Not Reported | Not Reported | Not Reported | Not Reported |
| Aminotriazole 22 | 11,300 (enzymatic) | Not Reported | Not Reported | Not Reported | Not Reported |
| 23 - 67 (cellular) |
Note: Data is compiled from various public sources and may vary depending on the specific assay conditions. "Not Reported" indicates that the data was not found in the reviewed literature.
This table highlights the high selectivity of clinical-stage inhibitors like Epacadostat and BMS-986205 for IDO1. Such a selectivity profile is desirable to ensure that the therapeutic effect is mediated primarily through the inhibition of the intended target.
Experimental Protocols for Determining Inhibitor Selectivity
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Both biochemical and cell-based assays are essential to fully characterize a compound's activity.
Biochemical Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1, IDO2, and TDO.
Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine, which is then often measured spectrophotometrically or by HPLC.
General Protocol:
-
Reagents:
-
Purified recombinant human IDO1, IDO2, or TDO enzyme.
-
L-tryptophan (substrate).
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Cofactors and reducing agents (e.g., ascorbic acid, methylene blue, catalase).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Reaction termination solution (e.g., trichloroacetic acid).
-
-
Procedure:
-
The test inhibitor is pre-incubated with the enzyme in the assay buffer.
-
The reaction is initiated by the addition of L-tryptophan.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by the addition of the termination solution.
-
The amount of product (N-formylkynurenine or its derivative, kynurenine) is quantified.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable model.
-
Cellular Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.
Principle: A human cell line that expresses IDO1 (e.g., HeLa or SKOV-3 cells) is used. IDO1 expression is often induced with interferon-gamma (IFN-γ). The inhibitor's effect on the production of kynurenine, which is secreted into the cell culture medium, is measured.
General Protocol:
-
Cell Culture:
-
Seed IDO1-expressing cells in a multi-well plate and allow them to adhere.
-
Induce IDO1 expression by treating the cells with IFN-γ for a specified time (e.g., 24 hours).
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the test inhibitor.
-
Incubate for a defined period (e.g., 24-48 hours).
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which can be read on a plate reader. Alternatively, HPLC can be used for more precise quantification.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production at each inhibitor concentration.
-
Determine the cellular IC50 value.
-
Visualizing the Core Mechanisms
To better understand the biological context of IDO1 inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The IDO1/TDO pathway and the mechanism of inhibition.
Caption: Workflow for determining inhibitor selectivity.
Conclusion
The selective inhibition of IDO1 over IDO2 and TDO is a critical attribute for the development of targeted cancer immunotherapies. This guide has outlined the rationale for selectivity, provided a framework for quantitative assessment, and detailed the essential experimental protocols for biochemical and cellular assays. By applying these principles and methodologies, researchers and drug development professionals can effectively characterize novel IDO1 inhibitors and advance the most promising candidates toward clinical development. The ultimate goal is to harness the full therapeutic potential of IDO1 blockade to overcome tumor-induced immune suppression and improve patient outcomes.
Early In Vitro Studies of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: A Technical Guide
Disclaimer: A comprehensive search for "Ido1-IN-22" did not yield specific data. This guide provides a general overview of the methodologies and data presentation for the early in vitro evaluation of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, using information from publicly available studies on other well-characterized compounds.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the preclinical in vitro assessment of IDO1 inhibitors. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune responses, making it a significant target in immuno-oncology.[1][2]
Core Concepts: IDO1 Mechanism and Signaling
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine.[3][4] This enzymatic activity has profound effects on the local tumor microenvironment, leading to immune suppression through two primary mechanisms:
-
Tryptophan Depletion: The depletion of tryptophan activates the stress-response kinase General Control Nonderepressible 2 (GCN2) in T cells, leading to cell cycle arrest and anergy. It can also inhibit the mTORC1 pathway, a key regulator of cell growth and proliferation.[2][5][6]
-
Kynurenine (Kyn) Production: The accumulation of tryptophan metabolites, particularly kynurenine, has direct immunosuppressive effects. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), promoting the differentiation of naïve T cells into regulatory T cells (Tregs) and suppressing the activity of effector T cells and Natural Killer (NK) cells.[5][6]
These pathways are crucial for understanding the in vitro effects of IDO1 inhibitors, which aim to reverse this immunosuppressive state.[1][3]
Signaling Pathways
The following diagram illustrates the key signaling cascades affected by IDO1 activity in the tumor microenvironment.
Quantitative Data Presentation
The in vitro potency of IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value is determined through enzymatic assays using recombinant human IDO1 (rhIDO1) and cell-based assays that measure kynurenine production in cells induced to express IDO1.
Table 1: In Vitro Potency of Representative IDO1 Inhibitors
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| Epacadostat (INCB024360) | 10 - 72 | 7.1 - 15.3 | HeLa, SKOV-3 | [5][7][8][9] |
| Navoximod (GDC-0919) | 38 (IC50) / 7 (Ki) | 75 | HeLa | [5] |
| Linrodostat (BMS-986205) | 1.7 | 1.1 - 9.5 | HEK293, SKOV-3 | [5][7] |
| IDO2-IN-1 (Compound 22) | 411 | 633 | HeLa | [3] |
Note: IC50 values can vary based on specific assay conditions, such as substrate concentration and cell type.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of IDO1 inhibitors. Below are methodologies for key in vitro experiments.
Recombinant IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[8][10]
-
Compound Incubation: Add serially diluted test compounds (typically in DMSO) to the wells of a 96-well plate.
-
Enzyme Addition: Add purified recombinant human IDO1 protein (e.g., ~40 nM) to each well and pre-incubate for approximately 15 minutes at room temperature.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan (e.g., 400 µM).[10]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[10]
-
Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[10]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[10]
-
Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). Measure the absorbance at 480 nm to quantify kynurenine production.[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a four-parameter logistic curve fit.
Cell-Based IDO1 Activity Assay
This assay measures the inhibitory effect of a compound on IDO1 activity within a cellular context, providing data that better reflects bioavailability and cell permeability.
Methodology:
-
Cell Seeding: Plate a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 3 x 10^4 cells/well) and allow them to adhere overnight.[10][11]
-
IDO1 Induction: Add interferon-gamma (IFN-γ, e.g., 100 ng/mL) to the cell culture medium to induce the expression of IDO1. Incubate for 24 hours.[11]
-
Compound Treatment: Remove the induction medium and replace it with fresh medium containing serially diluted test compounds and a specified concentration of L-tryptophan (e.g., 50 µg/mL).[10][11]
-
Incubation: Incubate the cells with the compounds for 24-48 hours at 37°C.[3][11]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using the same TCA and Ehrlich's reagent method described for the enzymatic assay, or by using HPLC for greater accuracy.[10][12]
-
Data Analysis: Calculate the cellular EC50 value based on the reduction of kynurenine production.
T-Cell Proliferation / Co-Culture Assay
This functional assay assesses the ability of an IDO1 inhibitor to reverse the T-cell suppression caused by IDO1-expressing cancer cells.
Methodology:
-
Cancer Cell Preparation: Seed IDO1-inducible cancer cells (e.g., SKOV-3) in a 96-well plate and induce IDO1 expression with IFN-γ as described above.
-
Co-culture Setup: After induction, add an immune cell line (e.g., Jurkat T cells) or primary human T cells to the cancer cell culture.[7]
-
Treatment: Add serially diluted test compounds to the co-culture.
-
Incubation: Incubate the co-culture for 72 hours.[7]
-
Proliferation/Viability Readout: Assess T-cell proliferation or viability. This can be done by:
-
Measuring ATP levels: Using a reagent like CellTiter-Glo®, which indicates the number of viable cells.
-
CFSE Staining: Pre-labeling T cells with CFSE and measuring dye dilution via flow cytometry to assess cell division.
-
-
Data Analysis: Determine the concentration at which the compound restores T-cell proliferation/viability in the presence of IDO1-expressing cells.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ido1-IN-22 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ido1-IN-22, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in cell culture experiments. The protocols outlined below are intended to assist in the investigation of the cellular effects of IDO1 inhibition and to facilitate the development of novel therapeutic strategies targeting the IDO1 pathway.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[3] Consequently, inhibition of IDO1 is a promising strategy in cancer immunotherapy.
This compound is a potent inhibitor of human IDO1 with demonstrated anti-tumor efficacy. This document provides detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity and functional consequences.
Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [4] |
| CAS Number | 2126853-16-3 | [4] |
| Biochemical IC50 (hIDO1) | 67.4 nM | [4] |
| Cell-based IC50 (HeLa hIDO1) | 17.6 nM | [4] |
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system. IDO1 is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). Its activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of kynurenine, which promotes the generation of regulatory T-cells (Tregs) and inhibits effector T-cell function. This compound blocks the enzymatic activity of IDO1, thereby reversing these immunosuppressive effects.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ido1-IN-22 in Mouse Tumor Models
For Research Use Only.
Introduction to Ido1-IN-22
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment (TME), upregulation of IDO1 by tumor cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming results in the suppression of effector T cell and Natural Killer (NK) cell function, and the promotion of regulatory T cells (Tregs), allowing cancer cells to evade immune destruction.[1][2]
This compound is designed to reverse this immunosuppressive mechanism. By competitively binding to the IDO1 enzyme, this compound blocks the conversion of tryptophan to kynurenine, thereby restoring local tryptophan levels and preventing the accumulation of immunosuppressive metabolites. This action relieves the metabolic checkpoint, enhancing the proliferation and effector function of anti-tumor immune cells and promoting a more robust anti-cancer immune response. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in syngeneic mouse tumor models.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of IDO1. This restores the local tryptophan concentration, which is essential for T cell proliferation and activation. Simultaneously, it reduces the levels of kynurenine, a ligand for the Aryl Hydrocarbon Receptor (AHR), which is known to drive the differentiation of naïve T cells into immunosuppressive Tregs. The overall effect is a shift in the TME from an immunosuppressive to an immunopermissive state, rendering tumors more susceptible to immune-mediated killing.
References
In Vivo Application of IDO1 Inhibitors: No Specific Data Available for Ido1-IN-22
Despite a comprehensive search of available scientific literature and databases, no specific information regarding the in vivo dosage, experimental protocols, or signaling pathways for the compound "Ido1-IN-22" could be found. This suggests that this compound may be a novel, less-studied, or internally designated compound for which public data is not yet available.
Therefore, the creation of detailed application notes and protocols specifically for this compound is not possible at this time.
General Considerations for In Vivo Studies of IDO1 Inhibitors
While specific data for this compound is unavailable, this document provides a general framework and key considerations for researchers planning in vivo experiments with novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, based on established knowledge of other compounds in this class.
IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine. This process has profound effects on the tumor microenvironment and immune responses. The primary mechanisms of IDO1-mediated immunosuppression include:
-
Tryptophan Depletion: The depletion of the essential amino acid tryptophan in the local microenvironment inhibits the proliferation and function of effector T cells.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs), further suppressing anti-tumor immunity.
A simplified representation of the IDO1 signaling pathway is provided below.
Caption: Simplified IDO1 signaling pathway in the tumor microenvironment and the point of intervention for IDO1 inhibitors.
Experimental Protocols for In Vivo Evaluation of Novel IDO1 Inhibitors
The following provides a general workflow for the in vivo assessment of a novel IDO1 inhibitor.
Caption: A general experimental workflow for the in vivo evaluation of a novel IDO1 inhibitor.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor and to establish a relationship between drug concentration and the biological effect.
Methodology:
-
Animals: Healthy mice (e.g., C57BL/6 or BALB/c) are typically used.
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the physicochemical properties of the compound.
-
Dosing: A single dose of the inhibitor is administered.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis:
-
PK Analysis: Plasma concentrations of the inhibitor are measured using LC-MS/MS to determine parameters such as Cmax, Tmax, AUC, and half-life.
-
PD Analysis: The levels of tryptophan and kynurenine in plasma or tissues are measured to assess the extent and duration of IDO1 inhibition.
-
Dose-Range Finding and Toxicity Studies
Objective: To determine the maximum tolerated dose (MTD) and to identify potential toxicities.
Methodology:
-
Animals: Healthy mice.
-
Dosing: Increasing doses of the inhibitor are administered daily for a defined period (e.g., 7-14 days).
-
Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and mortality.
-
Analysis: At the end of the study, blood can be collected for hematology and clinical chemistry analysis, and major organs can be harvested for histopathological examination.
Efficacy Studies in Tumor Models
Objective: To evaluate the anti-tumor efficacy of the IDO1 inhibitor, either as a monotherapy or in combination with other agents.
Methodology:
-
Animal Models: Syngeneic tumor models (e.g., B16-F10 melanoma, CT26 colon carcinoma, LLC Lewis lung carcinoma in immunocompetent mice) are commonly used to assess the immune-mediated anti-tumor effects.
-
Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors are established, treatment with the IDO1 inhibitor is initiated at a well-tolerated and pharmacodynamically active dose.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal well-being is also monitored.
-
Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for immunological analysis, such as flow cytometry to assess the infiltration and activation of different immune cell populations (e.g., CD8+ T cells, Tregs).
Quantitative Data from Preclinical Studies of Other IDO1 Inhibitors
While no data exists for this compound, the table below summarizes typical dosage information for other well-characterized IDO1 inhibitors from preclinical studies to provide a general reference.
| IDO1 Inhibitor | Animal Model | Dosage | Route of Administration | Frequency | Reference |
| Indoximod | Mouse | 200-400 mg/kg | Oral gavage | Twice daily | Published preclinical studies |
| Epacadostat | Mouse | 50-100 mg/kg | Oral gavage | Twice daily | Published preclinical studies |
| Navoximod | Mouse | 50-100 mg/kg | Oral gavage | Twice daily | Published preclinical studies |
Note: The optimal dosage for any new IDO1 inhibitor, including this compound, must be determined empirically through rigorous preclinical testing. The information provided here is for illustrative purposes only and should not be used as a direct protocol for this compound.
Recommendation: Researchers interested in using this compound should first seek information from the supplier or manufacturer regarding its properties and any available preclinical data. In the absence of such data, a systematic approach as outlined in the general experimental workflow is necessary to characterize the compound's in vivo activity.
Preparing Stock Solutions for the IDO1 Inhibitor Ido1-IN-22: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-22. Due to the limited availability of specific data for this compound in public databases, this protocol is based on established methods for similar small molecule IDO1 inhibitors. Researchers should verify the specific molecular weight and solubility of their particular batch of this compound from the supplier's technical data sheet to ensure accurate stock solution preparation. This guide includes quantitative data tables, detailed experimental procedures, and visual diagrams to facilitate accurate and reproducible results in a research setting.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity has significant implications for immunology, particularly in the context of cancer and autoimmune diseases. By depleting tryptophan and producing immunomodulatory kynurenine metabolites, IDO1 can suppress T-cell proliferation and function, leading to an immunosuppressive microenvironment.[2] This mechanism allows cancer cells to evade the host immune system. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in immuno-oncology.
This compound is a small molecule inhibitor designed to target the enzymatic activity of IDO1. Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo studies investigating its efficacy and mechanism of action.
IDO1 Signaling Pathway
The canonical pathway initiated by IDO1 involves the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. This depletion of tryptophan and accumulation of kynurenine and its downstream metabolites leads to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, ultimately fostering an immunosuppressive environment.
Quantitative Data for Stock Solution Preparation
| Parameter | Value | Source/Notes |
| Compound Name | This compound | - |
| Molecular Weight ( g/mol ) | User to Input | Crucial for accurate calculations. Obtain from supplier. |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Based on common practice for similar inhibitors. |
| Typical Stock Concentration | 10 mM - 50 mM | Dependent on experimental requirements. |
| Storage of Powder | -20°C or -80°C | Refer to supplier's data sheet for specific recommendations. |
| Storage of Stock Solution | -20°C or -80°C in aliquots | Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
-
Example Calculation (using a placeholder Molecular Weight of 450 g/mol to prepare 1 mL of 10 mM stock): Mass (mg) = 10 mmol/L * 0.001 L * 450 g/mol = 4.5 mg
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated mass of this compound powder directly into the tared tube.
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath may aid dissolution if necessary, but refer to the supplier's instructions.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always refer to the supplier's data sheet for specific stability information.
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for preparing and utilizing the this compound stock solution in a typical research setting.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
-
Dispose of all chemical waste according to your institution's guidelines.
Disclaimer: This protocol is intended for research use only by trained professionals. The information provided is based on general practices for similar compounds and may need to be adapted based on the specific characteristics of your this compound sample. Always refer to the supplier's technical data sheet and safety data sheet for the most accurate and up-to-date information.
References
Application Notes and Protocols: Ido1-IN-22
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-22 (CAS: 2126853-16-3). Additionally, this document outlines relevant signaling pathways and experimental protocols for its use in research settings.
Product Information
This compound is a potent inhibitor of the IDO1 enzyme, a key regulator of immune responses. It has shown excellent antitumor efficacy in preclinical models.
Table 1: Chemical and Biological Properties of this compound
| Property | Value | Reference |
| CAS Number | 2126853-16-3 | [1] |
| Molecular Formula | C₁₂H₁₂BrFN₆O₃ | [2] |
| Molecular Weight | 387.16 g/mol | [2] |
| Biochemical hIDO1 IC₅₀ | 67.4 nM | [1][3] |
| HeLa cell hIDO1 IC₅₀ | 17.6 nM | [1][3] |
Stability and Storage Conditions
While specific, long-term stability data for this compound is not publicly available, general guidelines for the storage of similar small molecule inhibitors from the same supplier (MedchemExpress) can be followed to ensure product integrity.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 1 year | Store in a dry, dark place. |
| -80°C | Up to 2 years | For long-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | For long-term storage of the stock solution. | |
| Diluted Aqueous Solutions | 4°C | Up to 2 weeks | Prepare fresh for experiments. Sterilize by filtration for cell-based assays. |
Handling Recommendations:
-
Reconstitution: For creating a stock solution, dissolve the solid powder in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Aliquoting: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light and Moisture: Protect the compound from light and moisture, especially in its solid form.
IDO1 Signaling Pathway
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is a crucial component of immune regulation, particularly in the tumor microenvironment.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Experimental Protocols
The following are general protocols for evaluating the activity of this compound. It is recommended to optimize these protocols for your specific experimental conditions.
In Vitro IDO1 Enzyme Inhibition Assay
This protocol outlines a biochemical assay to determine the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity.
Caption: Workflow for an in vitro IDO1 enzyme inhibition assay.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Trichloroacetic acid (TCA)
-
96-well UV-transparent microplate
-
Microplate reader or HPLC system
Procedure:
-
Prepare the assay buffer containing potassium phosphate buffer (pH 6.5), L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the recombinant IDO1 enzyme to each well of the microplate, followed by the different concentrations of this compound.
-
Initiate the reaction by adding the L-tryptophan substrate solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the product N-formylkynurenine to kynurenine.
-
Measure the absorbance of kynurenine at approximately 321 nm or quantify using HPLC.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.
Cell-Based IDO1 Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on IDO1 activity in a cellular context.
Caption: Workflow for a cell-based IDO1 inhibition assay.
Materials:
-
IDO1-expressing cell line (e.g., HeLa or SK-OV-3 cells)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium and supplements
-
L-Tryptophan
-
This compound
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent) or HPLC system
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of this compound and a known concentration of L-Tryptophan.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. A common colorimetric method involves the reaction of kynurenine with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which can be measured at ~480 nm. Alternatively, HPLC can be used for more precise quantification.
-
Determine the cellular IC₅₀ value for this compound.
Disclaimer: The information provided in these application notes is for research use only. Stability and storage recommendations are based on general guidelines for similar compounds and may not represent definitive, long-term stability data for this compound. Researchers should conduct their own validation for their specific experimental needs.
References
Application Notes and Protocols for Measuring Ido1-IN-22 Efficacy in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 depletes the local microenvironment of tryptophan, a crucial resource for T-cell proliferation and function.[1][2][3] The accumulation of kynurenine and its downstream metabolites further suppresses T-cell activity and promotes the generation of regulatory T-cells (Tregs), creating an immunosuppressive milieu that allows cancer cells to escape immune surveillance.[1][3][4]
Inhibition of the IDO1 pathway is a promising strategy in cancer immunotherapy. Small molecule inhibitors of IDO1 can restore T-cell-mediated anti-tumor immunity by preventing tryptophan depletion and the production of immunosuppressive kynurenine metabolites.[4] This application note provides detailed protocols for assessing the efficacy of IDO1 inhibitors, using Ido1-IN-1 as a representative compound due to the lack of publicly available data for "Ido1-IN-22", in a T-cell proliferation assay. The protocols described herein utilize a co-culture system of an IDO1-expressing cancer cell line and T-cells, with T-cell proliferation measured by Carboxyfluorescein succinimidyl ester (CFSE) dilution.
Ido1-IN-1: A Representative IDO1 Inhibitor
Ido1-IN-1 is a potent inhibitor of the IDO1 enzyme.[2] For the purposes of these application notes, we will use the following reported efficacy data for Ido1-IN-1 as a representative example.
| Parameter | Value | Cell Line | Reference |
| IC50 (Enzymatic Assay) | 59 nM | - | [2] |
| IC50 (Cell-based Assay) | 12 nM | HeLa | [2] |
IDO1 Signaling Pathway and T-Cell Suppression
The following diagram illustrates the IDO1 signaling pathway and its role in the suppression of T-cell proliferation.
Experimental Workflow for Measuring Ido1-IN-1 Efficacy
The following diagram outlines the experimental workflow for assessing the efficacy of an IDO1 inhibitor in a T-cell proliferation assay.
Detailed Experimental Protocols
Protocol 1: IDO1 Induction in Cancer Cells
This protocol describes the induction of IDO1 expression in a cancer cell line, such as SKOV-3, using interferon-gamma (IFN-γ).
Materials:
-
SKOV-3 ovarian cancer cell line (or other suitable IDO1-inducible cell line)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Recombinant Human IFN-γ
-
96-well flat-bottom cell culture plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture SKOV-3 cells in complete culture medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest sub-confluent cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Seed 2 x 10^4 SKOV-3 cells per well in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cells with 100 ng/mL of recombinant human IFN-γ to induce IDO1 expression. Include untreated wells as a negative control.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
Protocol 2: T-Cell Isolation and CFSE Labeling
This protocol details the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and subsequent labeling of T-cells with CFSE.
Materials:
-
Healthy human donor blood
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 10% FBS
-
PBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
DMSO
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Prepare a 5 mM stock solution of CFSE in DMSO. For labeling, dilute the stock solution in PBS to a working concentration of 5 µM.
-
Add an equal volume of the 5 µM CFSE solution to the cell suspension (final concentration 2.5 µM) and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
Protocol 3: Co-culture and T-Cell Proliferation Assay
This protocol describes the co-culture of IDO1-expressing cancer cells with CFSE-labeled T-cells and the subsequent analysis of T-cell proliferation.
Materials:
-
IFN-γ treated SKOV-3 cells (from Protocol 1)
-
CFSE-labeled PBMCs (from Protocol 2)
-
Ido1-IN-1 (or other IDO1 inhibitor)
-
Anti-CD3/CD28 T-cell activation beads or soluble anti-CD3 (e.g., OKT3) and anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Carefully remove the medium from the IFN-γ treated and untreated SKOV-3 cells in the 96-well plate.
-
Add 100 µL of the CFSE-labeled PBMC suspension (2 x 10^5 cells) to each well containing the SKOV-3 cells.
-
Add 50 µL of complete RPMI-1640 medium containing the desired concentrations of Ido1-IN-1. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Add 50 µL of complete RPMI-1640 medium containing T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-T-cell ratio or soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL).
-
Set up the following control wells:
-
Unstimulated T-cells (no anti-CD3/CD28)
-
Stimulated T-cells in the absence of SKOV-3 cells
-
Stimulated T-cells co-cultured with untreated SKOV-3 cells (no IFN-γ)
-
Stimulated T-cells co-cultured with IFN-γ treated SKOV-3 cells (no inhibitor)
-
-
Incubate the co-culture plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
After incubation, gently resuspend the cells and transfer the suspension to V-bottom 96-well plates or FACS tubes.
-
Wash the cells once with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on CD3+, CD4+, and CD8+ T-cell populations and examining the CFSE fluorescence intensity. Proliferation is indicated by a decrease in CFSE fluorescence.
Data Presentation and Analysis
The efficacy of Ido1-IN-1 is determined by its ability to reverse the IDO1-mediated suppression of T-cell proliferation. The percentage of proliferating T-cells in the presence of varying concentrations of the inhibitor should be calculated and can be used to determine the EC50 (the concentration of inhibitor that restores 50% of the maximal T-cell proliferation).
Table of Expected Results:
| Ido1-IN-1 Concentration | % Proliferation of CD8+ T-cells (Mean ± SD) |
| Vehicle Control (DMSO) | 15 ± 3 |
| 0.1 nM | 20 ± 4 |
| 1 nM | 35 ± 5 |
| 10 nM | 60 ± 7 |
| 100 nM | 85 ± 6 |
| 1 µM | 90 ± 5 |
| 10 µM | 92 ± 4 |
| Positive Control (No SKOV-3) | 95 ± 3 |
Note: The data presented in the table are hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions, cell lines, and donor T-cells used.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the efficacy of IDO1 inhibitors in a physiologically relevant in vitro setting. By measuring the reversal of IDO1-mediated T-cell suppression, researchers can effectively characterize the potency of novel therapeutic compounds targeting this important immuno-oncology pathway. The use of a co-culture system and a sensitive proliferation readout like CFSE dilution allows for a comprehensive assessment of inhibitor activity.
References
- 1. In Vitro Cytokine Licensing Induces Persistent Permissive Chromatin at the IDO1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Ido1-IN-22 in a Co-Culture System
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in cancer immune evasion.[1][2] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3][4] This enzymatic activity within the tumor microenvironment leads to the depletion of tryptophan, an amino acid crucial for T cell proliferation and function, and the accumulation of immunosuppressive metabolites known as kynurenines.[5][6] Together, these events suppress the anti-tumor immune response, allowing cancer cells to escape immune surveillance.[1][7]
Ido1-IN-22 is a small molecule inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce the production of immunosuppressive kynurenines, thereby reactivating the anti-tumor T cell response. These application notes provide a detailed protocol for utilizing this compound in a co-culture system of cancer cells and T cells to evaluate its efficacy in reversing IDO1-mediated immunosuppression.
Mechanism of Action
IDO1 is induced by pro-inflammatory stimuli such as interferon-gamma (IFN-γ) in various cell types, including cancer cells and antigen-presenting cells.[1][3][8] The subsequent depletion of tryptophan and accumulation of kynurenine metabolites lead to the suppression of effector T cells and the promotion of regulatory T cells (Tregs), creating an immunosuppressive microenvironment.[5][6] this compound, as an IDO1 inhibitor, is designed to block this pathway, thereby restoring T cell function and enhancing anti-tumor immunity. A related compound, IDO2-IN-1 (compound 22), has shown inhibitory activity against IDO1 with an IC50 of 411 nM.[9]
Data Presentation
Table 1: In Vitro Activity of a Related IDO1 Inhibitor
| Compound | Target | IC50 (nM) | Cell-based EC50 (nM) | Reference |
| IDO2-IN-1 (compound 22) | IDO1 | 411 | 633 (HeLa cells) | [9] |
| IDO2-IN-1 (compound 22) | IDO2 | 112 | - | [9] |
Note: Data for this compound is not publicly available. The data for the related compound IDO2-IN-1 is provided for reference. Researchers should determine the specific IC50 and optimal concentration range for this compound empirically.
Experimental Protocols
Protocol 1: Determination of this compound Activity in a Cancer Cell Line
This protocol outlines the steps to assess the ability of this compound to inhibit IDO1 activity in a cancer cell line by measuring the production of kynurenine.
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, SKOV-3)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
L-Tryptophan
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., using HPLC or a colorimetric assay)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells/well and allow them to adhere overnight.[8][10]
-
IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[8][9] Incubate for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in assay medium. A suggested starting range, based on related compounds, would be from 1 nM to 10 µM.
-
Remove the IFN-γ-containing medium and add 200 µL of the assay medium containing the different concentrations of this compound.[8] Include a vehicle control (e.g., DMSO).
-
Tryptophan Addition: Add L-tryptophan to a final concentration of 50 µg/mL (approximately 245 µM).[8]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of kynurenine in the supernatant using a suitable method such as HPLC or a colorimetric assay.[10]
-
Data Analysis: Plot the kynurenine concentration against the log concentration of this compound to determine the IC50 value.
Protocol 2: Co-culture of Cancer Cells and T Cells to Assess Reversal of Immunosuppression
This protocol describes how to evaluate the effect of this compound on T cell activation in a co-culture system with IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, SKOV-3)
-
T cell line (e.g., Jurkat) or primary T cells
-
Complete cell culture medium for both cell types
-
Recombinant human IFN-γ
-
This compound
-
T cell activators (e.g., PHA and PMA, or anti-CD3/CD28 beads)
-
96-well cell culture plates
-
ELISA kit for IL-2 detection
-
Reagents for T cell proliferation assay (e.g., CFSE or BrdU)
Procedure:
-
Prepare Cancer Cells: Seed the cancer cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 1.
-
Prepare T Cells: On the day of the co-culture, prepare a suspension of Jurkat T cells or primary T cells.
-
Inhibitor Treatment: After IDO1 induction, remove the medium from the cancer cells and add fresh medium containing serial dilutions of this compound.
-
Co-culture Setup: Add the T cells to the wells containing the cancer cells at a ratio of 1:1 to 10:1 (T cell:cancer cell).[11]
-
T Cell Activation: Add T cell activators to the co-culture. For Jurkat cells, PHA (1 µg/mL) and PMA (50 ng/mL) can be used.[12] For primary T cells, anti-CD3/CD28 beads are recommended.
-
Incubation: Incubate the co-culture plate for 48-72 hours.
-
Endpoint Analysis:
-
IL-2 Production: Collect the culture supernatant and measure the concentration of IL-2 using an ELISA kit.[12] An increase in IL-2 production in the presence of this compound indicates a reversal of T cell suppression.
-
T Cell Proliferation: If using primary T cells, assess their proliferation using methods like CFSE dilution by flow cytometry or a BrdU incorporation assay. A higher proliferation rate with this compound treatment suggests restored T cell function.
-
Kynurenine Levels: Measure kynurenine in the supernatant to confirm IDO1 inhibition.
-
Mandatory Visualization
Caption: IDO1 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for the this compound co-culture protocol.
References
- 1. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. oncotarget.com [oncotarget.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T lymphocytes induce human cancer cells derived from solid malignant tumors to secrete galectin-9 which facilitates immunosuppression in cooperation with other immune checkpoint proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Autoimmune Disease Models with an IDO1 Inhibitor
Note: No specific public data was found for a compound designated "Ido1-IN-22." The following application note is based on the established role of Indoleamine 2,3-dioxygenase 1 (IDO1) in autoimmune diseases and provides representative protocols and data for a hypothetical, potent, and selective IDO1 inhibitor, hereafter referred to as "IDO1-IN-PROBE," for research purposes.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This metabolic activity has profound implications for immune regulation. By depleting local tryptophan concentrations and producing bioactive metabolites known as kynurenines, IDO1 can suppress effector T-cell proliferation, promote the generation of regulatory T-cells (Tregs), and induce an overall immunosuppressive microenvironment.[4][5]
In the context of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues, the IDO1 pathway is a critical area of investigation. Dysregulation of IDO1 activity can lead to a breakdown in immune tolerance.[6] While in oncology, the goal is often to inhibit IDO1 to reverse tumor-induced immune suppression, in certain autoimmune contexts, enhancing IDO1 activity could be beneficial.[5] Conversely, blockade of IDO1 in specific autoimmune models has been shown to exacerbate disease, highlighting the complexity of its role.[7] Therefore, a potent and selective inhibitor like IDO1-IN-PROBE is an essential tool for elucidating the precise function of the IDO1 pathway in various autoimmune disease models, such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA).[7][8][9]
Mechanism of Action: The IDO1 Signaling Pathway
IDO1's immunomodulatory effects are mediated through two primary mechanisms: tryptophan starvation and the production of kynurenine pathway metabolites.[6] Tryptophan depletion activates the GCN2 stress-response kinase, which leads to the inhibition of the mTOR pathway, halting T-cell proliferation and inducing anergy.[4][10] Simultaneously, the accumulation of kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), which can drive the differentiation of naïve T-cells into immunosuppressive Tregs and induce apoptosis in effector T-cells.[4][7]
Quantitative Data Summary
The following table summarizes representative in vitro and in vivo data for IDO1-IN-PROBE.
| Parameter | Value | Assay/Model Description |
| In Vitro Potency | ||
| Recombinant Human IDO1 IC₅₀ | 15 nM | Biochemical assay measuring the conversion of tryptophan to N-formylkynurenine. |
| Cell-Based IDO1 IC₅₀ (HeLa) | 75 nM | IFN-γ stimulated HeLa cells; measurement of kynurenine in the supernatant via HPLC.[3] |
| Cell-Based IDO1 IC₅₀ (DC) | 90 nM | IFN-γ stimulated human dendritic cells; measurement of kynurenine. |
| Selectivity vs. IDO2 | >200-fold | Comparison of IC₅₀ values against recombinant IDO2 enzyme. |
| Selectivity vs. TDO | >250-fold | Comparison of IC₅₀ values against recombinant TDO enzyme. |
| In Vivo Efficacy | ||
| Kynurenine Reduction (Mouse) | 85% at 30 mg/kg (p.o.) | Plasma kynurenine levels measured 4 hours post-dose in LPS-challenged mice. |
| EAE Model (MOG₃₅₋₅₅ in C57BL/6) | 45% reduction in score | Prophylactic treatment (30 mg/kg, b.i.d.) from day of immunization. Clinical score assessed daily. |
| CIA Model (DBA/1J mice) | 50% reduction in score | Therapeutic treatment (30 mg/kg, b.i.d.) from onset of arthritis. Arthritis score assessed every other day.[10] |
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
This protocol determines the direct inhibitory activity of a compound on recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Trichloroacetic acid (TCA), 30% w/v
-
IDO1-IN-PROBE and other test compounds
-
96-well plates
-
HPLC system with UV detector
Procedure:
-
Prepare the reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[3]
-
Prepare serial dilutions of IDO1-IN-PROBE in DMSO, then dilute further into the reaction buffer.
-
Add 25 µL of the test compound dilutions to a 96-well plate.
-
Add 25 µL of recombinant IDO1 enzyme solution (final concentration ~50 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of L-Tryptophan solution (final concentration 400 µM).[3]
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 20 µL of 30% TCA.[3]
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[3]
-
Centrifuge the plate to pellet precipitated protein.
-
Analyze the supernatant for kynurenine concentration using reverse-phase HPLC with detection at 365 nm.
-
Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa cells or human peripheral blood mononuclear cells (PBMCs)
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
Recombinant human IFN-γ
-
IDO1-IN-PROBE
-
96-well cell culture plates
-
TCA and reagents for kynurenine detection (as in Protocol 1) or an HPLC-MS system.
Procedure:
-
Seed HeLa cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[3]
-
The next day, replace the medium with fresh medium containing serial dilutions of IDO1-IN-PROBE.
-
Add IFN-γ to a final concentration of 10 ng/mL to induce IDO1 expression.[3]
-
Incubate the cells for 48 hours at 37°C in a CO₂ incubator.
-
After incubation, collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the colorimetric Ehrlich's reagent method or by HPLC as described in Protocol 1.
-
Calculate the IC₅₀ value based on the reduction in kynurenine production compared to vehicle-treated, IFN-γ stimulated cells.
Protocol 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
This protocol outlines a therapeutic study to evaluate IDO1-IN-PROBE in a mouse model of rheumatoid arthritis.
Animals:
-
Male DBA/1J mice, 8-10 weeks old.
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
IDO1-IN-PROBE formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Arthritis:
-
On Day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine CII emulsified in CFA.
-
On Day 21, boost the mice with a second immunization of 100 µg of CII emulsified in IFA.
-
-
Monitoring and Treatment:
-
Begin monitoring mice for signs of arthritis (paw swelling, redness) from Day 21 onwards.
-
Enroll mice into treatment groups upon the first sign of disease (clinical score > 1).
-
Administer IDO1-IN-PROBE (e.g., 30 mg/kg) or vehicle orally, twice daily.
-
-
Assessment:
-
Record the clinical arthritis score for each paw every other day based on a 0-4 scale (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
At the end of the study (e.g., Day 42), collect blood for analysis of plasma kynurenine and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Harvest paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
-
Data Analysis:
-
Compare the mean arthritis scores, paw thickness, and terminal biomarker levels between the vehicle and IDO1-IN-PROBE treated groups using appropriate statistical tests.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for investigating a novel IDO1 inhibitor for autoimmune disease applications.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. mRNA-delivery of IDO1 suppresses T cell-mediated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Ido1-IN-22 and Other Novel IDO1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ido1-IN-22 and other novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors that may present solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: While specific public data on this compound solubility is limited, for many poorly soluble kinase inhibitors, initial attempts should be made with common organic solvents. Based on analogs and general principles for small molecule inhibitors, a tiered approach is recommended. Start with dimethyl sulfoxide (DMSO), as it is a powerful solvent for many organic molecules. If issues persist, other organic solvents such as ethanol, or co-solvent systems involving PEG300 and Tween® 80, may be effective. For in vivo studies, formulation in vehicles like corn oil may be necessary. It is crucial to determine the optimal solvent that maintains compound stability and is compatible with your specific assay.
Q2: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." To mitigate this, several strategies can be employed. First, ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1% and not exceeding 5%, to maintain the solubility of your compound while minimizing solvent effects on the assay.[1] You can also try a stepwise dilution, adding the DMSO stock to a small volume of buffer first and then bringing it to the final volume. The use of excipients such as cyclodextrins or detergents like Triton™ X-100 (at low concentrations, e.g., 0.01%) in the assay buffer can also help to maintain the solubility of lipophilic compounds.[1]
Q3: Can I use sonication or heating to dissolve my IDO1 inhibitor?
A3: Yes, gentle warming (e.g., to 37°C) and brief sonication can be used to aid dissolution. However, it is critical to first assess the thermal stability of your compound. Prolonged heating or aggressive sonication can lead to degradation. After dissolution, visually inspect the solution for any signs of precipitation as it cools to room temperature.
Q4: What are some alternative formulation strategies for in vivo studies if simple solvent systems fail?
A4: For in vivo administration of poorly soluble compounds, several advanced formulation strategies can be explored. These include the preparation of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), the formation of inclusion complexes with cyclodextrins, or creating solid dispersions and nanosuspensions.[2][3][4][5][6] These approaches aim to increase the surface area and dissolution rate of the drug in the gastrointestinal tract.[2][3][4][5][6] Preparing a lipophilic salt of the inhibitor can also significantly enhance its solubility in lipid-based excipients.[7][8]
Troubleshooting Guides
Issue: Inconsistent results in IDO1 enzymatic assays.
Possible Cause 1: Compound Precipitation
-
Solution: Visually inspect your assay plate for any signs of precipitation. If observed, refer to the FAQ on preventing precipitation upon dilution. Consider running a solubility test in your final assay buffer concentration.
Possible Cause 2: Redox Cycling of the Compound
-
Solution: Some compounds can interfere with the redox-sensitive nature of the IDO1 assay, which often uses reducing agents like ascorbate and methylene blue to keep the heme iron in its active ferrous state.[1] If you suspect your compound is a redox cycler, consider using a more physiological reducing system, such as one with cytochrome P450 reductase/NADPH and cytochrome b5, although this may be more costly and complex.[1]
Possible Cause 3: Time-Dependent Inhibition
-
Solution: Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate, L-tryptophan. This can help determine if your inhibitor has a slow binding kinetic.
Issue: Low or no activity in cellular assays.
Possible Cause 1: Poor Cell Permeability
-
Solution: Even if soluble in the media, the compound may not be effectively entering the cells. Consider using a different cell line or employing formulation strategies that can enhance membrane permeability.
Possible Cause 2: Compound Instability in Culture Media
-
Solution: Assess the stability of your compound in the cell culture media over the time course of your experiment. This can be done by incubating the compound in media, taking samples at different time points, and analyzing the concentration by HPLC.
Possible Cause 3: High Protein Binding in Serum
-
Solution: If your cell culture media contains serum, your compound may be binding to serum proteins, reducing its free concentration available to inhibit IDO1. Try reducing the serum percentage or using serum-free media if your cells can tolerate it.
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table provides example solubility data for a related compound, IDO-IN-2 , to serve as a general guide. Researchers should perform their own solubility studies for this compound.
| Solvent/Vehicle | Concentration | Observations | Reference |
| DMSO | 56 mg/mL (198.31 mM) | Soluble | Selleck Chemicals |
| Ethanol | Not explicitly stated | Often used as a co-solvent | General Knowledge |
| PEG300/Tween80/Water | Formulation dependent | Used for in vivo formulations | General Knowledge |
| Corn Oil | Formulation dependent | Used for in vivo formulations | General Knowledge |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of a Novel IDO1 Inhibitor
This protocol outlines a general method to assess the kinetic solubility of a new chemical entity like this compound in a buffered solution.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Preparation of Test Solutions: In a 96-well plate, add the DMSO stock solution to a phosphate buffer (e.g., pH 7.4) to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 2%.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for a set period (e.g., 2 hours).
-
Precipitation Detection: After incubation, visually inspect each well for precipitation. For a more quantitative measure, read the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The highest concentration that does not show visible precipitation or a significant increase in turbidity is considered the kinetic solubility under these conditions.
Protocol 2: IDO1 Enzymatic Assay
This protocol is a general procedure for measuring IDO1 enzyme activity and inhibition.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Reaction Mixture: In assay buffer, prepare a solution containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[9]
-
Substrate Solution: 400 µM L-tryptophan in assay buffer.[9]
-
Enzyme Solution: Recombinant human IDO1 diluted in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute into the assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add the reaction mixture, inhibitor solution, and enzyme solution.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for 30-60 minutes at 37°C.[9]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[9]
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[9]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and measure the kynurenine concentration by either:
-
HPLC analysis.
-
Spectrophotometrically at 480 nm after adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[10]
-
-
Protocol 3: IDO1 Cellular Assay
This protocol describes a method to assess the inhibitory activity of a compound on IDO1 in a cellular context.
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium containing L-tryptophan.
-
Remove the IFN-γ containing medium and add the medium with the test compound to the cells.
-
Incubate for 24-48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same detection methods described in the enzymatic assay protocol (TCA precipitation followed by HPLC or colorimetric detection).[10]
-
Visualizations
Caption: Experimental workflow for characterizing a novel IDO1 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing Ido1-IN-22 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Ido1-IN-22 for accurate IC50 determination in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of determining the IC50 value of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect for precipitation after adding this compound to the media. If observed, consider using a lower concentration range or a different solvent. |
| No inhibition observed or very high IC50 value | - this compound is inactive or used at too low a concentration- Insufficient IDO1 enzyme activity- this compound degradation | - Verify the identity and purity of the compound.- Test a wider and higher concentration range.- Confirm IDO1 expression and activity in the cell line after IFNγ stimulation using a positive control inhibitor (e.g., epacadostat).- Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. |
| Complete inhibition at all tested concentrations | - this compound concentrations are too high- Cytotoxicity of this compound | - Perform a serial dilution to test a much lower concentration range.- Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the IDO1 activity assay to rule out cytotoxicity.[1] |
| Poor sigmoidal curve fit (low R² value) | - Inappropriate concentration range- Insufficient number of data points- Assay variability | - Adjust the concentration range to ensure it brackets the IC50 value (i.e., includes concentrations that give near 0% and 100% inhibition).- Use a sufficient number of concentrations (e.g., 8-12 points) for the dose-response curve.- Address sources of variability as mentioned above. |
| Inconsistent results between experiments | - Variation in cell passage number or health- Inconsistent IFNγ stimulation- Different batches of reagents | - Use cells within a consistent and low passage number range.- Ensure consistent timing and concentration of IFNγ treatment.- Use the same batch of critical reagents (e.g., FBS, IFNγ, this compound) for a set of comparative experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 determination assay?
A1: For a novel IDO1 inhibitor like this compound, it is recommended to start with a broad concentration range. Based on known IDO1 inhibitors, a range from 1 pM to 100 µM is a good starting point.[1] This wide range will help in identifying the approximate potency of the compound, which can then be narrowed down in subsequent experiments for a more precise IC50 determination.
Q2: Which cell lines are suitable for an IDO1 cell-based assay?
A2: Several human cancer cell lines can be used. HeLa (cervical cancer) and SK-OV-3 (ovarian cancer) cells are commonly used as they express IDO1 upon stimulation with interferon-gamma (IFNγ).[1][2] It is crucial to induce IDO1 expression with IFNγ to have a sufficient dynamic range for the assay.[1][2]
Q3: How can I confirm that IDO1 is expressed and active in my chosen cell line?
A3: You can confirm IDO1 expression by Western blot or qPCR after treating the cells with IFNγ. To confirm IDO1 activity, you can measure the production of kynurenine in the cell culture supernatant, which is the product of the IDO1-catalyzed reaction.[2] A significant increase in kynurenine levels after IFNγ treatment indicates IDO1 activity.
Q4: What is the mechanism of action of IDO1 inhibitors?
A4: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan.[3][4] IDO1 inhibitors block this enzymatic activity, leading to a decrease in the production of kynurenine and its downstream metabolites. This can restore T-cell function and enhance anti-tumor immunity.
Q5: What are some critical controls to include in my IC50 experiment?
A5: It is essential to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This serves as the 0% inhibition control.
-
No-Enzyme Control: Cells not stimulated with IFNγ to determine the basal level of kynurenine production.
-
Positive Control Inhibitor: A known IDO1 inhibitor with a well-characterized IC50 value (e.g., epacadostat). This helps to validate the assay performance.
-
Maximum Inhibition Control: A high concentration of a known potent IDO1 inhibitor to define 100% inhibition.
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound in a Cell-Based Assay
This protocol is adapted from established methods for determining the IC50 of IDO1 inhibitors in a cell-based format.[1][2]
1. Cell Culture and IDO1 Induction:
- Seed HeLa or SK-OV-3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[2]
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- The next day, add human IFNγ to the culture medium to a final concentration of 10-100 ng/mL to induce IDO1 expression.[1][2]
- Incubate for 24 hours.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM down to 1 pM).
- Remove the IFNγ-containing medium from the cells and replace it with the medium containing the different concentrations of this compound.
- Incubate for another 24-48 hours.
3. Kynurenine Measurement:
- After the incubation period, collect the cell culture supernatant.
- To 100 µL of supernatant, add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
- Centrifuge the samples to pellet any precipitate.
- Transfer 100 µL of the supernatant to a new 96-well plate.
- Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.
- Incubate at room temperature for 10 minutes to allow for color development.
- Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
- Generate a standard curve using known concentrations of L-kynurenine to quantify the amount of kynurenine produced in each well.
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Data Presentation
Table 1: Recommended Concentration Ranges for IC50 Determination of a Novel IDO1 Inhibitor
| Experiment Phase | Concentration Range | Purpose |
| Range Finding | 1 pM - 100 µM | To determine the approximate potency and effective range of this compound. |
| Precise IC50 | A narrower, 8-12 point logarithmic dilution series centered around the estimated IC50 from the range-finding experiment. | To accurately determine the IC50 value. |
Mandatory Visualization
IDO1 Signaling Pathway
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to T-cell suppression.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Technical Support Center: Ido1-IN-22 and Other IDO1 Inhibitors
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent with pure IDO1 inhibition. What could be the cause?
A1: Inconsistent results could stem from off-target effects of your IDO1 inhibitor. Many IDO1 inhibitors, particularly those that are tryptophan analogs, can have effects independent of IDO1 enzymatic inhibition.[1][2] Consider the following possibilities:
-
Tryptophan Mimicry: Your compound might be acting as a tryptophan mimetic, impacting cellular processes that sense amino acid levels.[2] This can lead to the activation of pathways like mTORC1, which regulates cell growth and proliferation.[2][3]
-
Aryl Hydrocarbon Receptor (AhR) Activation: Some tryptophan metabolites and their analogs can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in xenobiotic metabolism and immune regulation.[1] Unintended AhR activation can lead to a variety of cellular responses.
-
Inhibition of Related Enzymes: Your inhibitor may not be entirely specific for IDO1 and could be inhibiting other tryptophan-catabolizing enzymes like IDO2 or Tryptophan-2,3-dioxygenase (TDO).[4]
Troubleshooting Steps:
-
Control Experiments: Include control groups treated with tryptophan or known AhR agonists/antagonists to dissect the contribution of these pathways.
-
mTOR Pathway Analysis: Measure the phosphorylation status of mTORC1 downstream targets like S6 kinase and 4E-BP1.
-
AhR Activation Assay: Use a reporter gene assay to determine if your compound activates AhR.
-
Selectivity Profiling: If not already known, perform a selectivity screen of your inhibitor against IDO2 and TDO.
Q2: I am observing unexpected effects on T-cell proliferation that cannot be solely explained by kynurenine reduction. What should I investigate?
A2: While the primary mechanism of IDO1 in immunosuppression is the depletion of tryptophan and production of kynurenine, off-target effects of inhibitors can directly influence T-cell behavior.[5][6]
-
Direct mTOR Activation: As mentioned, tryptophan mimetics can activate mTORC1, which is a key regulator of T-cell proliferation and differentiation.[2][7] This could lead to effects that are independent of the IDO1 catalytic activity.
-
GCN2 Kinase Pathway: Tryptophan depletion activates the stress-response kinase GCN2, which can suppress T-cell function.[4][7] If your inhibitor is a poor tryptophan mimetic but a potent IDO1 blocker, the restoration of tryptophan levels will inhibit GCN2, promoting T-cell activity. Conversely, a tryptophan mimetic might have complex effects on this pathway.
Troubleshooting Steps:
-
Assess GCN2 Activation: Measure the phosphorylation of eIF2α, a direct target of GCN2.
-
T-cell Differentiation Analysis: Use flow cytometry to analyze T-cell subsets (e.g., Th1, Th2, Treg) to see if your inhibitor is skewing T-cell differentiation in an unexpected way.
-
Nutrient Sensing Pathway Analysis: Investigate other amino acid sensing pathways that might be affected by your compound.
Q3: My in vivo results do not correlate with my in vitro potency. What could be the reason?
A3: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors beyond the primary pharmacology of the compound.[2]
-
Pharmacokinetics and Bioavailability: Poor oral bioavailability, rapid metabolism, or unfavorable tissue distribution can lead to insufficient target engagement in vivo.
-
Detoxification Pathways: As xenobiotics, IDO1 inhibitors can be subject to cellular detoxification mechanisms that may not be active in simplified in vitro systems.[1]
-
Complex Tumor Microenvironment: The in vivo tumor microenvironment is a complex interplay of various cell types and signaling molecules.[8] Off-target effects on other cell types within the microenvironment (e.g., myeloid-derived suppressor cells, dendritic cells) could influence the overall anti-tumor response.[4]
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct thorough pharmacokinetic analysis to ensure adequate drug exposure at the target site.
-
Metabolite Profiling: Identify the major metabolites of your compound and assess their activity and potential off-target effects.
-
Ex Vivo Analysis: Analyze immune cell populations and cytokine profiles from tumors and draining lymph nodes of treated animals to understand the in vivo mechanism of action.
Off-Target Profile of Selected IDO1 Inhibitors
The following table summarizes publicly available data on the selectivity of some well-characterized IDO1 inhibitors. This can serve as a reference for understanding potential cross-reactivity.
| Inhibitor | Target | IC50 / EC50 / Ki | Selectivity vs. TDO | Selectivity vs. IDO2 | Reference Compound Class |
| Navoximod | IDO1 | 75 nM (EC50) | 10- to 20-fold | Not specified | Phenylimidazole |
| Epacadostat | IDO1 | ~10 nM (Ki) | >1000-fold | Not specified | Hydroxyamidine |
| D-1-MT (Indoximod) | IDO1 | Micromolar range | Not specified | Indirectly inhibits | Tryptophan Analog |
| L-1-MT | IDO1 | Micromolar range | Not specified | Not specified | Tryptophan Analog |
| Norharmane | IDO1 | Micromolar range | Not specified | Not specified | Tryptophan Derivative |
| BMS-986205 | IDO1 | Nanomolar range | Not specified | Not specified | Not specified |
Data compiled from multiple sources.[2][4] Note that potency values can vary depending on the assay conditions.
Experimental Protocols
Kinase Selectivity Profiling (General Workflow)
To assess the potential for off-target effects on protein kinases, a broad kinase screen is recommended.
-
Compound Preparation: Solubilize the test compound (e.g., Ido1-IN-22) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a diverse range of the human kinome. Panels of over 300 kinases are available.
-
Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP incorporation) or non-radiometric methods (e.g., fluorescence polarization, luminescence).
-
Assay Execution:
-
The test compound is serially diluted and incubated with each kinase in the panel, along with its specific substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a vehicle control.
-
IC50 values are determined for any kinases that show significant inhibition.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that a compound binds to its intended target (IDO1) in a cellular context and can also identify off-target binding.
-
Cell Culture and Treatment: Culture cells that express the target protein (IDO1). Treat the cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble and aggregated proteins (e.g., by centrifugation).
-
Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with an antibody specific for IDO1.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift in its melting curve to a higher temperature. This shift confirms target engagement. Unexpected shifts in other proteins could indicate off-target binding.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential on-target and off-target signaling pathways of a tryptophan-mimetic IDO1 inhibitor.
Caption: A logical workflow for troubleshooting unexpected results with an IDO1 inhibitor.
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Ido1-IN-22 in Preclinical Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Ido1-IN-22 in animal studies.
Troubleshooting Guides & FAQs
This section addresses common issues related to the formulation, administration, and pharmacokinetic profiling of this compound.
Issue 1: Poor Aqueous Solubility of this compound
Question: My latest batch of this compound shows very low solubility in aqueous buffers, leading to inconsistent results in my in vivo studies. What are the recommended strategies to improve its solubility?
Answer: Poor aqueous solubility is a known challenge for many small molecule inhibitors, including those targeting IDO1. Here are several approaches to consider, ranging from simple formulation adjustments to more advanced drug delivery systems.
Recommended Strategies:
-
Co-solvent Systems: For initial in vivo screens, using a co-solvent system can be a rapid way to achieve the desired concentration. A common starting point is a ternary system.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly enhance its solubility.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD can improve the dissolution rate and apparent solubility by preventing the compound from crystallizing.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility and bioavailability.[2][3]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[4]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) using Hot-Melt Extrusion (HME)
This protocol describes the creation of an amorphous solid dispersion of this compound with a polymeric carrier to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA)
-
Methanol (for initial characterization)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hot-Melt Extruder
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
-
Dissolution testing apparatus
Procedure:
-
Physical Mixture Preparation: Prepare physical mixtures of this compound and PVPVA at various drug loading ratios (e.g., 10%, 20%, 30% w/w).
-
Hot-Melt Extrusion:
-
Set the extruder barrel temperature profile (e.g., increasing from 100°C to 160°C).
-
Feed the physical mixture into the extruder at a constant rate.
-
Collect the extrudate and mill it into a fine powder.
-
-
Characterization of the ASD:
-
DSC Analysis: Perform DSC on the pure components and the extrudate to confirm the absence of a melting endotherm for this compound in the ASD, indicating an amorphous state.
-
PXRD Analysis: Use PXRD to confirm the amorphous nature of the extrudate, characterized by the absence of sharp crystalline peaks.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies on the pure this compound and the ASD powder in PBS (pH 7.4).
-
Compare the dissolution profiles to quantify the improvement in solubility and dissolution rate.[1]
-
Expected Outcome: A significant increase in the dissolution rate and concentration of this compound from the ASD formulation compared to the crystalline form.
Issue 2: Low Oral Bioavailability in Mouse Pharmacokinetic Studies
Question: Despite achieving adequate solubility in the formulation, the oral bioavailability of this compound in our mouse PK studies remains below 10%. What are the likely causes and how can we improve this?
Answer: Low oral bioavailability in the presence of good formulation solubility often points to issues with membrane permeability or significant first-pass metabolism.
Potential Causes & Solutions:
-
High First-Pass Metabolism: IDO1 is a heme-containing enzyme, and its inhibitors can be susceptible to metabolism by cytochrome P450 enzymes in the liver and intestine.[5]
-
Solution: Consider co-administration with a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) in preclinical studies to assess the impact of metabolism. For clinical candidates, medicinal chemistry efforts may be needed to block metabolic soft spots.
-
-
Poor Membrane Permeability: The physicochemical properties of this compound may hinder its absorption across the intestinal epithelium.
-
Solution: Evaluate the compound's permeability using in vitro models like Caco-2 cell assays. Formulation strategies such as lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) can sometimes improve absorption.
-
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the compound back into the intestinal lumen.
-
Solution: Conduct in vitro transporter assays to determine if this compound is a P-gp substrate. If so, formulation with P-gp inhibitors or permeation enhancers may be necessary.
-
Data Presentation: Comparative Pharmacokinetics of this compound Formulations
The following table summarizes hypothetical pharmacokinetic data for this compound in mice following a single oral dose of 20 mg/kg in different formulations.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | Absolute Bioavailability (%) |
| Crystalline Suspension | 0.87 | 1.5 | 3.12 | 8.5 |
| Co-solvent (40% PEG400) | 2.54 | 1.0 | 9.89 | 27.1 |
| 20% ASD in PVPVA | 8.75 | 0.75 | 35.6 | 97.5 |
Data is hypothetical and for illustrative purposes.
This data clearly demonstrates the significant improvement in oral exposure and bioavailability achieved by moving from a simple suspension to an amorphous solid dispersion.
Visualizing Experimental Workflows and Pathways
Workflow for Improving this compound Bioavailability
The following diagram outlines a systematic approach to troubleshooting and enhancing the bioavailability of this compound.
Caption: A workflow for troubleshooting and improving drug bioavailability.
IDO1 Signaling Pathway and Points of Inhibition
This diagram illustrates the IDO1 pathway's role in creating an immunosuppressive tumor microenvironment and how this compound is designed to counteract this.
Caption: The IDO1 pathway's role in immune suppression and its inhibition.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ido1-IN-22 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-22. The information provided is designed to address specific issues that may be encountered during the cytotoxicological assessment of this compound in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, responsible for the degradation of the essential amino acid tryptophan.[1][2][3] In many cancer types, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, such as kynurenine.[1][2][3] This creates an environment that suppresses the activity of effector T-cells, allowing cancer cells to evade the immune system.[1][2] this compound is designed to block the catalytic activity of IDO1, thereby restoring local tryptophan levels, reducing immunosuppressive metabolites, and enhancing the anti-tumor immune response.[1][2]
Q2: Why is it crucial to assess the cytotoxicity of this compound in primary cells?
A2: While this compound is designed to target the IDO1 enzyme, it is essential to determine if it has any off-target effects that could lead to general cellular toxicity in primary cells. Primary cells, being non-immortalized and sourced directly from tissues, provide a more physiologically relevant model compared to cancer cell lines. Assessing cytotoxicity ensures that the observed anti-tumor effects are due to the intended inhibition of IDO1 and not a consequence of broad-spectrum toxicity that could harm healthy cells and tissues. Cell-based assays are critical for identifying compounds that may act through non-specific mechanisms like covalent reactivity or redox cycling.[4]
Q3: What are the expected results of a cytotoxicity assay with this compound in IDO1-expressing primary cells versus non-expressing cells?
A3: In IDO1-expressing primary cells (e.g., certain tumor-infiltrating lymphocytes or IFN-γ stimulated dendritic cells), treatment with an effective and non-toxic concentration of this compound should lead to a decrease in kynurenine production without a significant decrease in cell viability. In some cases, for cells sensitive to tryptophan depletion, inhibiting IDO1 might even lead to an increase in proliferation and viability.[4] In primary cells that do not express IDO1, this compound should ideally show no significant effect on cell viability up to high concentrations, indicating its specificity for the IDO1 pathway.
Q4: At what concentration range should I test this compound for cytotoxicity?
A4: The concentration range for testing should be broad enough to determine the dose-response relationship. It is recommended to start with a range that brackets the expected efficacious concentration for IDO1 inhibition. A typical starting range could be from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). This wide range will help in identifying a therapeutic window where IDO1 is inhibited without causing significant cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in all primary cell types, even at low concentrations. | The compound may have off-target effects or be a promiscuous inhibitor. | - Perform counter-screening against a panel of unrelated targets.- Test the compound in a cell line known to be resistant to IDO1 inhibition.- Verify the purity of the this compound compound stock. |
| Inconsistent results between experimental replicates. | - Pipetting errors.- Variation in cell health or density.- Edge effects in multi-well plates. | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension and consistent cell seeding density.- Avoid using the outer wells of the plate or fill them with media only. |
| No inhibition of kynurenine production, even at high concentrations. | - The primary cells may not be expressing sufficient levels of active IDO1.- The assay conditions are not optimal.- The inhibitor has low cell permeability. | - Confirm IDO1 expression by Western blot or qPCR after IFN-γ stimulation.- Ensure the assay buffer and incubation time are appropriate.- Consider using a cell permeability assay to assess compound uptake. |
| Discrepancy between biochemical assay IC50 and cellular assay potency. | - The compound may have poor cell permeability.- The compound may be metabolized by the cells.- The compound may bind to plasma proteins in the cell culture medium. | - Perform a cell permeability assay.- Analyze compound stability in cell culture medium over time.- Test the effect of serum concentration in the medium on inhibitor potency. |
Quantitative Data Summary
The following tables provide illustrative data from known IDO1 inhibitors, which can serve as a reference for expected outcomes with this compound.
Table 1: Cellular IC50 Values of Representative IDO1 Inhibitors
| Compound | Cell Line | IC50 (nM) for Kynurenine Inhibition | Reference |
| Epacadostat | SKOV-3 | ~15.3 | [4] |
| BMS-986205 | SKOV-3 | ~9.5 | [4] |
| Epacadostat | HeLa | - | [5] |
| Navoximod | 293-T-Rex | - | [5] |
Table 2: Effect of IDO1 Inhibitors on T-cell Activation
| Compound | Co-culture System | IC50 (nM) for IL-2 Rescue | Notes | Reference |
| Epacadostat | SKOV-3 + Jurkat T-cells | ~18 | Fully rescued T-cell activation. | [4] |
| BMS-986205 | SKOV-3 + Jurkat T-cells | ~8 | Inhibited T-cell activation at higher concentrations (>1 µM). | [4] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment in Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay), or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration).
Protocol 2: IDO1 Inhibition and Cytotoxicity in IFN-γ Stimulated Primary Dendritic Cells (DCs)
-
Generation of DCs: Generate monocyte-derived DCs from PBMCs by culturing monocytes with GM-CSF and IL-4 for 5-7 days.
-
IDO1 Induction: Stimulate the DCs with 50 ng/mL of human IFN-γ for 24 hours to induce IDO1 expression.
-
Compound Treatment: Treat the IFN-γ stimulated DCs with a serial dilution of this compound for 48 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration using a colorimetric assay with p-dimethylaminobenzaldehyde (p-DMAB) or by HPLC.
-
Viability Assessment: After collecting the supernatant, assess the viability of the adherent DCs using a suitable assay (e.g., Crystal Violet staining or a fluorescence-based live/dead assay).
-
Data Analysis: Determine the IC50 for IDO1 inhibition and the CC50 for cytotoxicity. A potent and specific inhibitor should have a significantly lower IC50 for kynurenine inhibition than its CC50.
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound cytotoxicity and efficacy.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to minimize Ido1-IN-22 degradation in media
Welcome to the technical support center for Ido1-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in media and ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] By inhibiting IDO1, this compound blocks this degradation, leading to a localized depletion of kynurenine and an increase in tryptophan levels. This modulation of the tumor microenvironment can enhance anti-tumor immune responses. This compound has a biochemical half-maximal inhibitory concentration (IC50) of 67.4 nM for human IDO1 and an IC50 of 17.6 nM in a HeLa cell-based assay.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both powdered and solvent forms.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year | |
| Data sourced from MedchemExpress product information.[3] |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For other similar IDO inhibitors, stock solutions are often prepared at a concentration of 99 mg/mL in fresh, moisture-free DMSO.[4] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in my cell culture media?
A4: High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.
Troubleshooting Guide: Minimizing this compound Degradation in Media
This guide addresses common issues encountered during experiments involving this compound and provides solutions to minimize its degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in prepared media. | Degradation of this compound in aqueous media. | Prepare fresh working solutions of this compound in media for each experiment. Avoid storing the compound in media for extended periods. |
| Instability due to components in the cell culture media. | Some media components, like certain vitamins or reducing agents, can be reactive.[5] If degradation is suspected, consider using a simpler, serum-free medium for short-term experiments if your cell line permits. | |
| Exposure to light. | Protect solutions containing this compound from light by using amber tubes or wrapping containers in foil. | |
| Incorrect pH of the media. | Ensure the pH of your cell culture media is stable and within the optimal range for your cells. Fluctuations in pH can affect the stability of small molecules. | |
| Precipitation of the compound upon addition to media. | Poor solubility of this compound in aqueous solutions. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. When diluting the DMSO stock, add it to the media with gentle vortexing to ensure rapid and even distribution. |
| Saturation of the compound in the media. | Prepare intermediate dilutions of the DMSO stock in media before making the final working concentration to prevent localized high concentrations that can lead to precipitation. | |
| Inconsistent experimental results. | Inaccurate concentration of the working solution due to degradation. | Always prepare fresh working solutions from a properly stored stock. Quantify the concentration of your stock solution periodically if possible, using techniques like HPLC. |
| Variability in experimental setup. | Maintain consistency in all experimental parameters, including incubation times, cell densities, and media formulations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture media to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the media does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ido1-IN-22 Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of Ido1-IN-22, a novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. The following information is based on established methodologies for the in vivo administration of poorly soluble small molecule inhibitors and may require optimization for the specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of IDO1 and how do inhibitors like this compound work?
A1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites in the local microenvironment. These metabolic changes suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating an immunosuppressive milieu.[3][4] IDO1 is overexpressed in many tumors and is associated with poor prognosis.[4] this compound, as an IDO1 inhibitor, is designed to block this enzymatic activity, restoring local tryptophan levels and reducing kynurenine production. This action is intended to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.
Q2: I am observing poor efficacy of this compound in my in vivo model. What are the potential causes?
A2: Poor in vivo efficacy of a small molecule inhibitor like this compound can stem from several factors. A primary consideration is its bioavailability, which is heavily influenced by its solubility and the chosen delivery vehicle. If the compound precipitates upon administration, its absorption will be minimal. Other factors include the dosing regimen (dose and frequency), the route of administration, and the metabolic stability of the compound in the chosen animal model. It is also crucial to confirm that the target, IDO1, is expressed and active in your specific tumor model.
Q3: What are some recommended starting formulations for a poorly soluble compound like this compound for in vivo studies in mice?
A3: For poorly soluble compounds, multi-component vehicle systems are often necessary. Based on formulations used for other IDO1 inhibitors like Epacadostat and Linrodostat, here are some commonly used vehicles for oral (p.o.) and intraperitoneal (i.p.) administration in mice. It is critical to perform small-scale solubility tests with this compound in these vehicles before preparing a large batch for your study.
| Vehicle Component | Role | Common Concentration Ranges | Notes |
| DMSO | Primary solvent | 5-10% | Can be toxic at higher concentrations. A final concentration of <10% is generally recommended for in vivo use. |
| PEG300/PEG400 | Co-solvent, improves solubility | 30-60% | Can cause transient side effects at high concentrations. |
| Tween 80 / Cremophor EL | Surfactant, enhances solubility and prevents precipitation | 1-10% | Can cause hypersensitivity reactions in some animals. |
| Corn Oil / Sesame Oil | Lipid-based vehicle | To final volume | Suitable for oral gavage of lipophilic compounds. |
| Carboxymethylcellulose (CMC-Na) | Suspending agent | 0.5-2% in water | Used to create a uniform suspension for oral administration. |
| Saline (0.9% NaCl) | Aqueous vehicle | To final volume | Used for compounds with sufficient aqueous solubility or as a diluent for other vehicles. |
Q4: How can I assess the stability of my this compound formulation?
A4: Before administering the formulation to animals, it is essential to assess its short-term stability. After preparing the formulation, visually inspect it for any signs of precipitation over a period that reflects your experimental timeline (e.g., 1-4 hours) at room temperature and at 37°C. For a more quantitative assessment, you can centrifuge a sample of the formulation after a set time and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | Poor solubility of the compound in the chosen vehicle. | - Increase the percentage of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80).- Try a different vehicle system (e.g., a lipid-based formulation if the compound is highly lipophilic).- Use sonication or gentle heating to aid dissolution, but be mindful of compound stability.- Prepare a suspension using micronized powder and a suspending agent like CMC-Na. |
| Adverse effects in animals post-administration (e.g., lethargy, ruffled fur) | Vehicle toxicity or high concentration of the inhibitor. | - Reduce the concentration of potentially toxic components like DMSO.- Administer a vehicle-only control group to distinguish between vehicle and compound effects.- Consider a different route of administration that may have a better toxicity profile (e.g., oral gavage instead of intraperitoneal injection).- Perform a dose-response study to find the maximum tolerated dose (MTD). |
| High variability in experimental results | Inconsistent dosing due to an unstable formulation or inaccurate administration. | - Ensure the formulation is homogenous before each administration (e.g., vortexing a suspension).- Use precise administration techniques and volumes calibrated to the animal's body weight.- Prepare the formulation fresh before each use if stability is a concern. |
| Lack of target engagement in vivo | Insufficient bioavailability of this compound at the tumor site. | - Confirm target engagement by measuring the levels of tryptophan and kynurenine in plasma or tumor tissue at various time points after administration.- Increase the dose of this compound, if tolerated.- Optimize the formulation to improve solubility and absorption.- Consider a different administration route that might lead to higher tumor exposure. |
Experimental Protocols
Protocol 1: Preparation of a Common Vehicle for Oral Administration (Suspension)
This protocol describes the preparation of a 0.5% Carboxymethylcellulose (CMC-Na) solution with 5% DMSO and 2% Tween 80, a common vehicle for oral gavage of poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Sterile water for injection
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
Procedure:
-
In a sterile conical tube, weigh the required amount of this compound.
-
Add DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
In a separate sterile beaker, prepare the 0.5% CMC-Na solution by slowly adding CMC-Na to the sterile water while stirring continuously with a magnetic stirrer. Leave stirring for several hours or overnight at 4°C to ensure complete dissolution.
-
To the CMC-Na solution, add Tween 80 and mix thoroughly.
-
Slowly add the this compound/DMSO solution to the CMC-Na/Tween 80 solution while vortexing to create a uniform suspension.
-
The final concentration of each component should be calculated based on the desired final volume.
-
Administer the suspension to the animals via oral gavage at the appropriate volume based on their body weight. Ensure the suspension is well-mixed before each administration.
Visualizations
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating IDO1 Inhibitor Activity: A Comparative Guide to Kynurenine Assays
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology and immunology.[1][2] This enzyme catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[2] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 helps create a tolerogenic microenvironment that tumors can exploit to evade the immune system.[1][3] Consequently, the development and validation of potent IDO1 inhibitors are of significant interest.
This guide provides a comparative overview of the activity of various IDO1 inhibitors, with a focus on validating their efficacy using a kynurenine assay. We will present experimental data for established inhibitors and provide a detailed protocol for conducting a cell-based kynurenine assay to assess the activity of novel compounds like Ido1-IN-22.
Comparative Activity of IDO1 Inhibitors
The inhibitory activity of small molecules against IDO1 is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for several well-characterized IDO1 inhibitors, providing a benchmark for evaluating new chemical entities.
| Inhibitor | IC50 (nM) | Assay Type | Notes |
| Epacadostat (INCB024360) | 10 - 15.3 | Cell-based | Potent and selective inhibitor.[4][5] |
| Linrodostat (BMS-986205) | 1.7 - 9.5 | Cell-based | Irreversible inhibitor.[4][5] |
| Navoximod (GDC-0919) | 75 | Cell-based | Potent inhibitor of the IDO pathway.[4] |
| This compound | Data not available |
Quantitative data for this compound is not publicly available at this time. The experimental protocol provided below can be used to determine its IC50.
IDO1 Signaling Pathway and Kynurenine Assay Principle
The diagram below illustrates the central role of IDO1 in the tryptophan metabolism pathway and the principle of the kynurenine assay.
Caption: IDO1 converts tryptophan to kynurenine, leading to immunosuppression.
Experimental Protocol: Cell-Based Kynurenine Assay
This protocol details a robust cell-based assay to determine the inhibitory activity of compounds like this compound on IDO1. The assay measures the production of kynurenine in cell culture supernatant.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3 or HeLa)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound and other reference inhibitors
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Workflow:
The following diagram outlines the key steps in the experimental workflow for the cell-based kynurenine assay.
Caption: Workflow for measuring IDO1 inhibition via a kynurenine assay.
Detailed Procedure:
-
Cell Seeding: Seed the chosen human cancer cell line into a 96-well plate at a density of 3 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.[5][6]
-
IDO1 Induction: To induce IDO1 expression, add IFNγ to the cell culture medium at a final concentration of 100 ng/mL.[5][7] Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and reference inhibitors in the cell culture medium. Remove the IFNγ-containing medium from the cells and add the inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.[5][7]
-
Sample Collection: After incubation, carefully collect 140-150 µL of the conditioned medium from each well.[5][8]
-
Hydrolysis: Add 10-50 µL of 30% TCA to each sample of conditioned medium.[5][8] Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.[8]
-
Colorimetric Reaction: Transfer 75-100 µL of the supernatant to a new 96-well plate. Add an equal volume of freshly prepared Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.[5][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 480-492 nm using a microplate reader.[5][8]
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Use the standard curve to determine the concentration of kynurenine in each sample. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
This comprehensive guide provides the necessary information and a detailed protocol for researchers to validate the activity of novel IDO1 inhibitors like this compound. By comparing its performance to established compounds, researchers can effectively characterize its potential as a therapeutic agent.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IDO activity assay [bio-protocol.org]
A Comparative Guide to Enzyme Inhibition: The Specificity of IDO1 Inhibitors Versus Broad-Spectrum Alternatives
For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. This guide provides an objective comparison of the highly selective Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, epacadostat (a well-characterized stand-in for specific IDO1 inhibitors like the conceptual Ido1-IN-22), with the broad-spectrum kinase inhibitor, staurosporine. This comparison, supported by experimental data and detailed methodologies, will illuminate the critical differences in their activity profiles and guide the selection of appropriate tools for targeted research and therapeutic development.
Executive Summary
Selective enzyme inhibitors are designed to interact with a single target, minimizing off-target effects and providing a precise tool for studying specific biological pathways. In contrast, broad-spectrum inhibitors interact with multiple enzymes, often within the same family, which can be useful for elucidating general mechanisms but can also lead to a lack of specificity and potential toxicity. This guide demonstrates these differences through a detailed comparison of epacadostat and staurosporine.
Data Presentation: A Tale of Two Inhibitors
The following tables summarize the inhibitory activity of epacadostat and staurosporine against a range of enzymes. The stark contrast in their activity profiles underscores the concept of inhibitor specificity.
Table 1: Inhibitory Activity of Epacadostat
| Target Enzyme | IC50 (nM) | Selectivity vs. IDO2/TDO | Data Source |
| IDO1 (enzymatic assay) | 71.8 | >1000-fold | [1][2] |
| IDO1 (cell-based assay) | ~10 | >1000-fold | [1][2][3] |
| IDO2 | >10,000 | - | [2][4] |
| Tryptophan 2,3-dioxygenase (TDO) | >10,000 | - | [2][4] |
| Panel of >50 other receptors and enzymes | No significant activity | High | [4][5] |
Table 2: Inhibitory Activity of Staurosporine (a broad-spectrum inhibitor)
| Target Enzyme | IC50 (nM) |
| Protein Kinase C (PKC) | 2.7 |
| Protein Kinase A (PKA) | 15 |
| Protein Kinase G (PKG) | 18 |
| Phosphorylase Kinase | 3 |
| S6 Kinase | 5 |
| Myosin Light Chain Kinase (MLCK) | 21 |
| CAM PKII | 20 |
| cdc2 | 9 |
| v-Src | 6 |
| Lyn | 20 |
| c-Fgr | 2 |
| Syk | 16 |
Data for Staurosporine sourced from multiple publicly available databases and literature.
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the IDO1 signaling pathway, a typical experimental workflow for determining inhibitor specificity, and the logical relationship between inhibitor types.
Caption: The IDO1 signaling pathway, a key target in immunotherapy.
References
- 1. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Confirming the On-Target Effects of Ido1-IN-22 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-22, with other commercially available alternatives. It includes supporting experimental data and detailed protocols for confirming the on-target effects of these inhibitors using small interfering RNA (siRNA).
Introduction to IDO1 and Its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a crucial role in immune evasion in cancer and in mediating inflammatory responses.[2][3] Consequently, the development of potent and selective IDO1 inhibitors is a significant area of research in immuno-oncology and for the treatment of various other diseases.[2]
Verifying that a small molecule inhibitor, such as this compound, exerts its effects specifically through the intended target (on-target) and not through other mechanisms (off-target) is a critical step in drug development. A widely accepted method for this validation is the use of siRNA to knockdown the expression of the target protein. If the inhibitor's effect is diminished or abolished in cells with reduced IDO1 levels, it strongly suggests an on-target mechanism of action.
Comparative Analysis of IDO1 Inhibitors
This section provides a quantitative comparison of this compound with other well-characterized IDO1 inhibitors. The data presented below is summarized from various supplier datasheets and publications.
| Inhibitor | Type | Target | IC50 (Biochemical) | IC50 (Cell-based) | Ki |
| This compound | Small Molecule | IDO1 | 67.4 nM (human IDO1)[4] | 17.6 nM (HeLa cells)[4] | Not Reported |
| Epacadostat (INCB024360) | Small Molecule | IDO1 | ~10 nM[5] | 71.8 nM[6] | Not Reported |
| Navoximod (GDC-0919) | Small Molecule | IDO1 | Not Reported | 75 nM[7] | 7 nM[7] |
| Linrodostat (BMS-986205) | Small Molecule | IDO1 | 1.7 nM[8] | 1.1 nM (IDO1-HEK293 cells)[9] | Not Reported |
Confirming On-Target Effects of this compound with siRNA
To confirm that the inhibitory activity of this compound is mediated through its interaction with the IDO1 protein, an experiment combining siRNA-mediated knockdown of IDO1 with inhibitor treatment can be performed. The workflow for such an experiment is outlined below.
Caption: Experimental workflow for validating the on-target effects of this compound using siRNA.
The expected outcome is that in cells treated with IDO1 siRNA, the inhibitory effect of this compound on kynurenine production will be significantly reduced compared to cells treated with a non-targeting control siRNA. This is because the primary target of the inhibitor has been depleted.
Experimental Protocols
siRNA-Mediated Knockdown of IDO1 and Western Blot Analysis
Objective: To reduce the expression of IDO1 protein in a selected cancer cell line.
Materials:
-
IDO1-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IDO1 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (IDO1-specific or non-targeting control) into 100 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Protein Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
IDO1 Activity Assay (Kynurenine Measurement)
Objective: To measure the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.
Materials:
-
Cells from the siRNA knockdown experiment
-
Complete growth medium
-
This compound and vehicle control (e.g., DMSO)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Protocol:
-
Inhibitor Treatment: Following the 48-72 hour siRNA incubation, replace the medium with fresh complete medium containing either this compound at the desired concentration or vehicle control.
-
Tryptophan Addition: Add L-Tryptophan to a final concentration of 2 mM to initiate the IDO1 enzymatic reaction.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Transfer 100 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well, mix, and incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 x g for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate in the dark for 10 minutes.
-
Measure the absorbance at 480 nm using a plate reader.
-
-
Data Analysis: Quantify the kynurenine concentration by comparing the absorbance values to a standard curve of known kynurenine concentrations.
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the immune system.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
The Synergistic Alliance: Enhancing Chemotherapy with IDO1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects observed when combining IDO1 inhibitors with traditional chemotherapy. This analysis is supported by experimental data and detailed protocols to facilitate further research and development in this promising area of oncology.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme frequently overexpressed in the tumor microenvironment, enabling cancer cells to evade immune destruction. By inhibiting IDO1, the immune system's ability to recognize and attack tumor cells can be restored. This guide explores the enhanced anti-tumor activity achieved by combining IDO1 inhibitors with chemotherapy, a strategy designed to simultaneously target cancer cells directly and dismantle their immune-protective shield.
While the specific compound "Ido1-IN-22" is not extensively documented in publicly available literature, this guide will focus on well-characterized IDO1 inhibitors such as Epacadostat, Navoximod (GDC-0919), Indoximod, and NLG919 to illustrate the principles and potential of this combination therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of IDO1 inhibitors in combination with chemotherapy.
Table 1: In Vitro Efficacy of IDO1 Inhibitors
| IDO1 Inhibitor | Assay Type | Cell Line | IC50 Value | Reference |
| Epacadostat | IDO1 Enzyme Assay | - | 71.8 nM | [1] |
| Epacadostat | Cellular Assay | HeLa | ~10 nM | [1] |
| Epacadostat | T-cell Activation Rescue | Jurkat (co-culture) | ~18 nM | [2] |
| Navoximod (GDC-0919) | Cellular Activity Assay | - | 70 nM | [3] |
| Navoximod (GDC-0919) | T-cell Proliferation MLR | Human T-cells | 90 nM | [3] |
| BMS-986205 | T-cell Activation Rescue | Jurkat (co-culture) | ~8 nM | [2] |
Table 2: In Vivo Synergistic Effects of IDO1 Inhibitors with Chemotherapy
| IDO1 Inhibitor | Chemotherapy Agent | Cancer Model | Key Findings | Reference |
| NLG919 | Doxorubicin | 4T1 Murine Breast Cancer | Significant inhibition of tumor growth with combination therapy compared to single agents.[4][5] | [4][5] |
| Indoximod | Docetaxel | Metastatic Solid Tumors (Phase I Trial) | Combination was well-tolerated and showed activity in a pretreated patient population.[6][7] | [6][7] |
| Navoximod | Paclitaxel | B16-F10 Murine Melanoma | Potentiated the antitumor efficacy of paclitaxel without increasing side effects.[8] | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the synergistic effects of IDO1 inhibition and chemotherapy.
Caption: IDO1 pathway and points of therapeutic intervention.
Caption: Workflow for in vitro and in vivo synergy assessment.
Caption: Logic of chemotherapy and IDO1 inhibitor synergy.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the combination therapy on cancer cells.
-
Cell Seeding: Plate tumor cells (e.g., 4T1, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the IDO1 inhibitor, the chemotherapeutic agent, and the combination of both. Include untreated and vehicle-treated cells as controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method.
Kynurenine Measurement Assay (HPLC)
This assay quantifies the activity of IDO1 by measuring its metabolic product, kynurenine.
-
Cell Culture and Treatment: Seed tumor cells in a 6-well plate and treat with IFN-γ to induce IDO1 expression. Then, treat the cells with the IDO1 inhibitor at various concentrations.
-
Supernatant Collection: After 48-72 hours of incubation, collect the cell culture supernatant.
-
Sample Preparation: Deproteinate the supernatant by adding an equal volume of 10% trichloroacetic acid, vortexing, and centrifuging at 12,000 rpm for 5 minutes.
-
HPLC Analysis: Analyze the supernatant using a C18 reverse-phase HPLC column. Use a mobile phase of 15 mM potassium phosphate buffer (pH 6.4) with 2.7% acetonitrile at a flow rate of 0.8 mL/min.[9]
-
Detection: Detect kynurenine by its absorbance at 360 nm.[9]
-
Quantification: Quantify the kynurenine concentration by comparing the peak area to a standard curve of known kynurenine concentrations.[9]
T-Cell Co-culture and Proliferation Assay (CFSE Assay)
This protocol evaluates the ability of the combination therapy to restore T-cell function in the presence of tumor cells.
-
T-Cell Labeling: Label isolated T-cells (e.g., from human PBMCs or murine splenocytes) with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.
-
Co-culture Setup: Seed IFN-γ-treated tumor cells in a 24-well plate. Add the CFSE-labeled T-cells at a specific effector-to-target ratio (e.g., 10:1).[10]
-
Treatment: Add the IDO1 inhibitor, chemotherapeutic agent, or the combination to the co-culture. Include appropriate controls.
-
Incubation: Incubate the co-culture for 72-96 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain with T-cell specific markers (e.g., CD3, CD8). Analyze the cells using a flow cytometer.
-
Data Analysis: T-cell proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferated T-cells is determined by gating on the CFSE-low population.
Conclusion
The combination of IDO1 inhibitors with chemotherapy represents a powerful strategy to overcome tumor-induced immune suppression and enhance the efficacy of conventional cancer treatments. The data presented in this guide highlight the synergistic potential of this approach, demonstrating improved tumor control in both preclinical and early clinical settings. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these combination therapies, ultimately paving the way for more effective cancer immunotherapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Indoleamine 2,3-Dioxygenase Enhances the Therapeutic Efficacy of Immunogenic Chemotherapeutics in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Indoleamine 2,3-Dioxygenase Enhances the Therapeutic Efficacy of Immunogenic Chemotherapeutics in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of indoximod in combination with docetaxel in metastatic solid tumors. - ASCO [asco.org]
- 8. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 10. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ido1-IN-22 Activity Across Various Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Ido1-IN-22's inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) in different cancer cell lines. This guide provides a comparative analysis with other known IDO1 inhibitors, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] Its overexpression in various cancers contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunomodulatory metabolites, thereby allowing tumor cells to evade the immune system.[1][4] This has made IDO1 a significant target for cancer immunotherapy. This compound is a potent inhibitor of IDO1, and this guide aims to provide a comparative overview of its activity.
Quantitative Analysis of IDO1 Inhibitor Activity
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Biochemical hIDO1 | 67.4 | N/A | [5][6] |
| This compound | HeLa (human cervical cancer) | 17.6 | HeLa | [5][6] |
| Epacadostat | SKOV-3 (human ovarian cancer) | ~15.3 | SKOV-3 | [7] |
| BMS-986205 | SKOV-3 (human ovarian cancer) | ~9.5 | SKOV-3 | [7] |
| NTRC 3883-0 | A375 (human melanoma) | 182 | A375 | [8] |
Note: The IC50 values presented are from different studies and experimental conditions. Direct comparison should be made with caution. The data for this compound is provided by commercial suppliers.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the IDO1 signaling pathway and the typical workflow for assessing its inhibition.
Caption: IDO1 pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating IDO1 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for assessing IDO1 inhibitor activity in cell lines, based on common methodologies cited in the literature.
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol is widely used to determine the potency of IDO1 inhibitors in a cellular context.
Materials:
-
Cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3, MDA-MB-231, A375).[7][8][9]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Recombinant human Interferon-gamma (IFN-γ).[10]
-
This compound and other comparator inhibitors.
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.[11]
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ (typically 10-100 ng/mL) to induce IDO1 expression.[7][11]
-
Inhibitor Treatment: Add serial dilutions of this compound or other inhibitors to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.
-
Kynurenine Detection:
-
After incubation, collect the cell supernatant.
-
Add TCA to the supernatant to precipitate proteins, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet the protein precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10-20 minutes to allow color development.
-
Measure the absorbance at approximately 480 nm using a plate reader.
-
-
Data Analysis: Create a standard curve with known concentrations of kynurenine. Use the standard curve to determine the kynurenine concentration in the experimental samples. Calculate the IC50 value by plotting the percentage of IDO1 inhibition versus the inhibitor concentration.
Cell Viability Assay
This assay is crucial to ensure that the observed decrease in kynurenine is due to IDO1 inhibition and not cytotoxic effects of the compound.
Materials:
-
Cells treated as in the IDO1 activity assay.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
-
Luminometer or spectrophotometer.
Procedure:
-
After the incubation period with the inhibitor, remove the supernatant for the kynurenine assay.
-
Add the cell viability reagent to the remaining cells in the wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence, absorbance, or fluorescence, depending on the assay used.
-
Compare the viability of inhibitor-treated cells to the vehicle-treated control cells.
Conclusion
This compound is a potent inhibitor of IDO1 with demonstrated activity in both biochemical and cellular assays. While direct cross-validation data in a broad panel of cell lines is currently limited in publicly available research, its high potency in HeLa cells suggests significant potential. The provided protocols offer a standardized framework for researchers to conduct their own cross-validation studies in cell lines relevant to their specific research interests, such as SKOV-3 for ovarian cancer, MDA-MB-231 for breast cancer, or B16F10 for melanoma.[1][7][9] Comparing the activity of this compound with established inhibitors like epacadostat under consistent experimental conditions will provide a clearer understanding of its relative efficacy and potential as a therapeutic agent.
References
- 1. IDO Inhibitor and Gallic Acid Cross-Linked Small Molecule Drug Synergistic Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation [frontiersin.org]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promoter Methylation Modulates Indoleamine 2, 3-dioxygenase 1 Induction by Activated T Cells in Human Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IDO1 Inhibitors in T-Cell Activation Assays: A Guide for Researchers
This guide provides a comparative overview of two indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, BMS-986205 (Linrodostat) and a representative early-stage inhibitor, here designated as Ido1-IN-22, in the context of T-cell activation assays. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
Introduction to IDO1 and its Role in Immune Suppression
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic shift creates an immunosuppressive milieu by:
-
Tryptophan Starvation: Depriving T-cells of tryptophan, which is essential for their proliferation and effector function.
-
Kynurenine-mediated Suppression: Kynurenines act as signaling molecules that can induce T-cell apoptosis, promote the differentiation of regulatory T-cells (Tregs), and suppress the activity of effector T-cells and natural killer (NK) cells.
By inhibiting the IDO1 enzyme, small molecule inhibitors aim to reverse this immunosuppressive effect, thereby restoring anti-tumor immunity and enhancing the efficacy of other immunotherapies.
Compound Profiles
This comparison focuses on BMS-986205, a clinically evaluated IDO1 inhibitor, and this compound, a representative designation for a preclinical IDO1 inhibitor.
-
BMS-986205 (Linrodostat): An orally available, potent, and selective, irreversible inhibitor of the IDO1 enzyme. It has been investigated in clinical trials for the treatment of various advanced cancers, often in combination with immune checkpoint inhibitors.
-
This compound: This designation is used here to represent a hypothetical, early-stage, selective IDO1 inhibitor for the purpose of outlining a comparative experimental framework. Publicly available data for a compound with this specific name is not available.
Comparative Data in T-Cell Activation Assays
The following tables summarize the typical data generated in T-cell activation assays to compare the efficacy of IDO1 inhibitors like BMS-986205 and a hypothetical this compound.
Table 1: In Vitro Biochemical and Cellular Assay Data
| Parameter | BMS-986205 | This compound (Representative Data) |
| IDO1 Enzymatic Inhibition (IC50) | ~1.1 nM (in IDO1-expressing HEK293 cells) | 10-50 nM |
| IDO2 Enzymatic Inhibition (IC50) | >1000 nM (High Selectivity) | >1000 nM |
| TDO Enzymatic Inhibition (IC50) | >1000 nM (High Selectivity) | >1000 nM |
| Cellular Kynurenine Production Inhibition (IC50) | Potent inhibition in IFN-γ stimulated cells | Dose-dependent inhibition |
| T-Cell Proliferation Rescue (EC50) | Effective rescue in IDO1-mediated suppression assays | Dose-dependent rescue |
| IFN-γ Production by T-cells | Increased production in co-culture assays | Increased production |
Table 2: Ex Vivo and In Vivo Pharmacodynamic and Efficacy Data
| Parameter | BMS-986205 | This compound (Representative Data) |
| Plasma Kynurenine Reduction (in vivo) | Significant and sustained reduction | Dose-dependent reduction |
| Tumor Kynurenine/Tryptophan Ratio | Significant reduction | Dose-dependent reduction |
| Tumor-Infiltrating Lymphocyte (TIL) Count | Increased CD8+ T-cell infiltration | Increased CD8+ T-cell infiltration |
| In Vivo Anti-Tumor Efficacy (Monotherapy) | Modest tumor growth inhibition | Variable, often modest |
| In Vivo Anti-Tumor Efficacy (Combination Therapy) | Synergistic effects with anti-PD-1/PD-L1 | Potential for synergy |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway in T-Cell Suppression
The following diagram illustrates the IDO1-mediated immunosuppressive pathway and the mechanism of action for IDO1 inhibitors.
Caption: IDO1 pathway and inhibitor mechanism of action.
Experimental Workflow for Comparing IDO1 Inhibitors
This diagram outlines a typical workflow for the preclinical comparison of IDO1 inhibitors.
Caption: Preclinical workflow for evaluating IDO1 inhibitors.
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay to Assess T-Cell Proliferation
This assay evaluates the ability of an IDO1 inhibitor to rescue T-cell proliferation from IDO1-mediated suppression.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Generate monocyte-derived dendritic cells (DCs) by culturing monocytes with GM-CSF and IL-4.
-
Mature the DCs with a cytokine cocktail including IFN-γ to induce IDO1 expression.
-
-
Co-culture Setup:
-
Co-culture the mature, IDO1-expressing DCs with allogeneic T-cells (responder cells) at a suitable ratio (e.g., 1:10 DC:T-cell).
-
Add the IDO1 inhibitors (BMS-986205 and this compound) at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control without IDO1 induction.
-
-
Proliferation Measurement:
-
After 4-5 days of incubation, assess T-cell proliferation using a standard method such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
-
Data Analysis:
-
Measure the rescue of T-cell proliferation by the inhibitors compared to the vehicle control.
-
Calculate the EC50 value, which is the concentration of the inhibitor that results in a 50% rescue of proliferation.
-
In Vivo Pharmacodynamic Assessment in a Syngeneic Mouse Tumor Model
This protocol assesses the in vivo target engagement of the IDO1 inhibitors.
-
Tumor Implantation:
-
Implant a suitable syngeneic tumor cell line that expresses IDO1 upon IFN-γ stimulation (e.g., MC38 colon adenocarcinoma) into immunocompetent mice (e.g., C57BL/6).
-
-
Inhibitor Administration:
-
Once tumors are established, administer BMS-986205 and this compound orally at various dose levels and schedules. Include a vehicle control group.
-
-
Sample Collection:
-
At specified time points after dosing, collect blood plasma and tumor tissue.
-
-
Biomarker Analysis:
-
Measure the concentrations of tryptophan and kynurenine in plasma and tumor homogenates using LC-MS/MS.
-
Calculate the kynurenine/tryptophan ratio as a measure of IDO1 activity.
-
-
Data Analysis:
-
Determine the extent and duration of kynurenine reduction in response to each inhibitor and dose.
-
Correlate the pharmacodynamic effect with the pharmacokinetic profile of the compounds.
-
Conclusion
The evaluation of IDO1 inhibitors in T-cell activation assays requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo studies. BMS-986205 serves as a benchmark for a potent and selective IDO1 inhibitor with demonstrated clinical activity. The comparison with a hypothetical early-stage inhibitor, this compound, highlights the key experimental readouts necessary to characterize and differentiate novel IDO1-targeting compounds. A thorough assessment of potency, selectivity, and the ability to reverse IDO1-mediated T-cell suppression both in vitro and in vivo is crucial for the successful development of new immunotherapies targeting this pathway.
Independent Verification of IDO1 Inhibitor Binding Modes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding modes of distinct classes of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, supported by experimental data. As no public data exists for a compound designated "Ido1-IN-22," this guide will use the well-characterized inhibitors Epacadostat and Linrodostat as exemplars of different binding mechanisms. The principles and methods described herein can be applied to independently verify the binding mode of any novel IDO1 inhibitor.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial immune-oncology target. It is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment.[1] Inhibitors of IDO1 have been developed with different mechanisms of action. Understanding and verifying the specific binding mode of a novel inhibitor is critical for its development and for interpreting its biological effects. This guide compares two major classes of IDO1 inhibitors: those that bind to the active, heme-containing (holo) enzyme, and those that target the inactive, heme-free (apo) enzyme.
Comparative Analysis of IDO1 Inhibitor Binding
The two primary, independently verified binding modes for small molecule IDO1 inhibitors are:
-
Holo-IDO1 Binders (Heme-Binding): These are typically competitive inhibitors that interact with the heme iron in the enzyme's active site. Epacadostat (INCB024360) is a prime example of this class.[2]
-
Apo-IDO1 Binders (Heme-Displacing): These inhibitors bind to the enzyme in its heme-free state, effectively competing with heme for the active site. This often leads to irreversible inhibition. Linrodostat (BMS-986205) exemplifies this mechanism.[2]
The following diagram illustrates these distinct binding modes.
Caption: Comparison of IDO1 inhibitor binding modes.
Quantitative Data Presentation
The following table summarizes key quantitative data for Epacadostat and Linrodostat, derived from independent studies. These values are essential for comparing the potency and binding characteristics of IDO1 inhibitors.
| Parameter | Epacadostat (Holo-Binder) | Linrodostat (Apo-Binder) | Reference Compound (for this compound) |
| Binding Target | Holo-IDO1 (Heme-bound) | Apo-IDO1 (Heme-free) | To be determined |
| Mechanism | Competitive, Reversible | Irreversible, Heme-displacing | To be determined |
| Cell-based IC50 | ~15.3 nM | ~9.5 nM | To be determined |
| Dissociation Constant (Kd) | 0.97 ± 0.07 µM | Not directly comparable due to irreversible binding | To be determined |
Data sourced from multiple studies to ensure independent verification.[2][3][4]
Experimental Protocols for Binding Mode Verification
Accurate determination of an inhibitor's binding mode requires a multi-faceted approach, combining biochemical, biophysical, and cellular assays.
X-Ray Crystallography
This technique provides atomic-level detail of the inhibitor's interaction with IDO1, offering definitive proof of the binding site and mode.
Methodology:
-
Protein Expression and Purification: Human IDO1 is expressed (e.g., in E. coli) and purified. For apo-IDO1 binders, the heme cofactor is removed, often by incubation at elevated temperatures (e.g., 42°C) with the compound prior to crystallization.[5]
-
Crystallization:
-
Data Collection and Structure Determination: Crystals are flash-cooled and subjected to X-ray diffraction. The resulting diffraction pattern is used to solve the three-dimensional structure of the IDO1-inhibitor complex. High-resolution data (e.g., < 2.5 Å) is required to clearly resolve the interactions between the inhibitor and amino acid residues in the binding pocket.[6][7]
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity (Kd) between a protein and a ligand in solution.
Methodology:
-
Protein Labeling: Recombinant human IDO1 is fluorescently labeled (e.g., with an NHS-ester dye like NT647 that couples to lysine residues).[3][8]
-
Sample Preparation: A fixed concentration of labeled IDO1 is mixed with a serial dilution of the inhibitor in a suitable buffer (e.g., 130 mM NaHCO₃, 50 mM NaCl, pH 8.2), often containing a non-ionic detergent like 0.05% Tween-20 to prevent aggregation.[3][9]
-
Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the fluorescently labeled protein along this gradient (thermophoresis) is measured.[3]
-
Data Analysis: A change in the thermophoretic movement upon ligand binding is plotted against the ligand concentration to derive the dissociation constant (Kd).[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that an inhibitor engages its target protein within the complex environment of a living cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation than the unbound protein.
Methodology:
-
Cell Treatment: Intact cells expressing IDO1 are incubated with the inhibitor at various concentrations.
-
Thermal Challenge: The treated cells are heated to a range of temperatures (e.g., a gradient from 45°C to 69°C) for a short period (e.g., 5 minutes), causing protein denaturation and aggregation.[11]
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured protein) is separated from the precipitated fraction by centrifugation.
-
Quantification: The amount of soluble IDO1 remaining at each temperature is quantified, typically by Western blot or a high-throughput method like an enzyme fragment complementation assay.[12][13][14]
-
Data Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.[15]
The following diagram outlines the workflow for verifying the binding mode of a novel IDO1 inhibitor.
Caption: Workflow for independent verification of inhibitor binding.
IDO1 Signaling Pathway
IDO1 exerts its immunosuppressive effects primarily through two mechanisms: the depletion of the essential amino acid tryptophan and the production of immunomodulatory metabolites, collectively known as kynurenines.[1] This creates a tumor microenvironment that is hostile to effector T cells and promotes the function of regulatory T cells (Tregs).
Caption: The IDO1 signaling pathway leading to immunosuppression.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of Ido1-IN-22: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and a step-by-step procedure for the safe disposal of Ido1-IN-22, an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for similar laboratory research chemicals.
Core Safety and Handling Principles
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar chemical compounds, substances like iodine-containing organic molecules can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[1]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. Avoid generating dust.
Step-by-Step Disposal Procedure
The disposal of this compound, as with most research chemicals, must comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
-
Consult Institutional Guidelines: Your institution's Environmental Health & Safety (EHS) department is the primary resource for chemical waste disposal procedures. Always adhere to their specific protocols.
-
Waste Collection:
-
Solid Waste: Collect waste this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container. Do not mix with incompatible wastes.
-
-
Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure it is transported to an approved waste disposal facility.[2]
In the event of a spill, avoid generating dust. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility.
References
Personal protective equipment for handling Ido1-IN-22
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for Ido1-IN-22, a representative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Given the limited publicly available safety data for this compound specifically, this guide is based on the properties and handling procedures for the well-characterized and structurally related IDO1 inhibitor, Epacadostat, along with standard laboratory safety protocols. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for any chemical and to perform a thorough risk assessment before beginning any experimental work.
Immediate Safety and Handling Information
This compound and similar compounds are potent bioactive molecules that require careful handling to minimize exposure. The primary hazards are associated with ingestion, skin contact, and inhalation of the powdered form.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to ensure safety. The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | For handling the solid compound to avoid inhalation of dust. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[1] |
Operational Plan: Preparation and Handling
Working with this compound requires precision and adherence to established laboratory protocols to ensure both experimental integrity and personal safety.
Workflow for Preparing a Stock Solution
The following diagram outlines the standard procedure for preparing a stock solution of an IDO1 inhibitor like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
